m-PEG3-CH2CH2COOH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJTXKSDDFJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of m-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG3-CH2CH2COOH, with the IUPAC name 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a discrete polyethylene glycol (PEG) derivative that plays a pivotal role in modern drug development. Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, combined with a hydrophilic three-unit PEG spacer, makes it an invaluable tool in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a practical example of its application in the synthesis of a PROTAC, complete with a visual workflow.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for its application in bioconjugation and drug delivery, influencing its reactivity, solubility, and overall performance in biological systems.
| Property | Value | Source |
| IUPAC Name | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | [2][3] |
| Synonyms | m-PEG3-acid, m-PEG2-CH2CH2COOH, MeO-PEG3-COOH | [2] |
| CAS Number | 209542-49-4 | [2][4] |
| Molecular Formula | C8H16O5 | [2][4] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid or semi-solid | [3] |
| Predicted pKa | 4.28 ± 0.10 |
Solubility Profile
The solubility of this compound is a key attribute, largely dictated by its hydrophilic PEG chain. This property is often conferred to the larger biomolecules to which it is conjugated, mitigating aggregation and improving bioavailability.
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A common organic solvent. |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent. |
| Ethanol | Soluble | PEGs are generally soluble in alcohols. |
| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether.[1] |
| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.[1] |
Quantitative solubility data for this compound is not extensively published. For specific applications, experimental determination is recommended.
Reactivity and Stability
The reactivity of this compound is centered around its terminal carboxylic acid group. This functional group can be activated to readily react with primary amines to form stable amide bonds, a cornerstone of its utility in bioconjugation.
The stability of PEG compounds can be influenced by factors such as pH and temperature. The ester linkages that can be formed with the carboxylic acid are susceptible to hydrolysis, particularly under acidic or basic conditions.[5]
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Sealed containers (e.g., scintillation vials)
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[6]
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[6]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[6]
-
Quantification: Analyze the clear filtrate using a validated analytical method to determine the concentration of this compound.[6]
References
- 1. Twisted Amides: Synthesis and Structure of 1,6-Dipivaloyl-3,4,7,8- tetramethyl-2,5-dithioglycoluril [ouci.dntb.gov.ua]
- 2. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | C8H16O5 | CID 18357715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4 [sigmaaldrich.com]
- 4. Synthonix, Inc > 209542-49-4 | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid [synthonix.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Guide: m-PEG3-CH2CH2COOH for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of m-PEG3-CH2CH2COOH, a versatile linker used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Structure
This compound, with the IUPAC name 3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]propanoic acid, is a hydrophilic, short-chain polyethylene glycol (PEG) derivative. The methoxy-capped triethylene glycol spacer enhances aqueous solubility and provides a defined length, which is crucial for optimizing the performance of bioconjugates. The terminal carboxylic acid serves as a reactive handle for covalent attachment to amine-containing molecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 236.26 g/mol | [1][2] |
| Chemical Formula | C10H20O6 | [2] |
| CAS Number | 67319-28-2 | [1][2] |
| Appearance | Colorless to light yellow liquid or semi-solid | |
| Purity | Typically ≥95% | [2] |
| SMILES | COCCOCCOCCC(=O)O | [2] |
Experimental Protocol: Amide Bond Formation via EDC/NHS Chemistry
The following protocol details a general yet robust method for conjugating this compound to a primary amine-containing molecule, such as a monoclonal antibody or a synthetic ligand, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process enhances coupling efficiency and control over the reaction.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, ligand)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: Hydroxylamine or Tris buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately following activation, add the activated linker solution to the amine-containing molecule, which has been prepared in the Coupling Buffer. A 10- to 20-fold molar excess of the activated linker over the amine is a common starting point for optimization.
-
The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To terminate the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM or Tris buffer.
-
-
Purification:
-
Remove unreacted linker and byproducts from the final conjugate using a desalting column or other appropriate chromatographic techniques such as size-exclusion chromatography.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to an amine-containing molecule.
Signaling Pathway Context: PROTAC Mechanism of Action
This compound is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates this pathway.
References
An In-depth Technical Guide to the Synthesis of m-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and robust two-step synthesis protocol for m-PEG3-CH2CH2COOH (11-methoxy-3,6,9-trioxaundecan-1-oic acid), a valuable bifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
This compound is a hydrophilic linker that consists of a monomethylated triethylene glycol (m-PEG3) unit and a terminal propionic acid functional group. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate, while the carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as antibodies or other bioactive compounds, through the formation of a stable amide bond.
Overall Synthesis Scheme
The synthesis of this compound can be efficiently achieved in two key steps starting from the commercially available m-PEG3-OH (triethylene glycol monomethyl ether). The overall transformation is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the two main experimental stages of the synthesis.
Step 1: Synthesis of 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanenitrile (m-PEG3-O-CH2CH2CN)
This step involves the base-catalyzed Michael addition of m-PEG3-OH to acrylonitrile. This reaction, known as cyanoethylation, efficiently adds a cyanoethyl group to the terminal hydroxyl of the PEG chain.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| m-PEG3-OH | C7H16O4 | 164.20 | 112-35-6 |
| Acrylonitrile | C3H3N | 53.06 | 107-13-1 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 |
| Deionized Water | H2O | 18.02 | 7732-18-5 |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-PEG3-OH (1.0 eq) in a minimal amount of deionized water.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of sodium hydroxide (e.g., 0.05 - 0.1 eq).
-
Addition of Acrylonitrile: Cool the reaction mixture in an ice bath. Slowly add acrylonitrile (1.2 - 1.5 eq) dropwise to the reaction mixture. Caution: Acrylonitrile is toxic and volatile; this step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the m-PEG3-OH starting material.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude m-PEG3-O-CH2CH2CN as an oil.
Caption: Experimental workflow for the cyanoethylation of m-PEG3-OH.
Step 2: Synthesis of this compound
The second step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the ether linkages of the PEG chain.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| m-PEG3-O-CH2CH2CN | C10H19NO4 | 217.26 | N/A |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Deionized Water | H2O | 18.02 | 7732-18-5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the crude m-PEG3-O-CH2CH2CN from Step 1 in a 10-20% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction can be monitored by the evolution of ammonia gas (use a wet pH paper to test) or by IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).
-
Work-up: After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Acidification: Carefully acidify the reaction mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. Caution: This is an exothermic process.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the final product, this compound, typically as a viscous oil.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Caption: Experimental workflow for the hydrolysis of the cyanoethylated intermediate.
Characterization Data
The successful synthesis of this compound should be confirmed by standard analytical techniques. The expected data is summarized below.
| Analysis Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methoxy group (~3.3 ppm), the PEG backbone protons (multiplets between 3.5-3.7 ppm), the methylene group adjacent to the ether oxygen (~3.7 ppm), and the methylene group adjacent to the carboxylic acid (~2.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Peaks for the methoxy carbon, the PEG backbone carbons, the methylene carbons of the propionate group, and the carbonyl carbon of the carboxylic acid (~175 ppm). |
| Mass Spectrometry (MS) | The calculated mass of the product (C10H20O6) is 236.26 g/mol . The observed mass in the mass spectrum should correspond to [M+H]⁺ or [M+Na]⁺. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹). The C-O-C ether stretch will be prominent around 1100 cm⁻¹. |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for this compound. The described protocol utilizes readily available starting materials and standard organic chemistry techniques, making it a practical approach for academic and industrial research laboratories. The final product is a key building block for the construction of advanced bioconjugates, enabling further innovation in drug delivery and targeted therapeutics.
Navigating the Solution: A Technical Guide to the Solubility of m-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG3-CH2CH2COOH (methoxy-PEG3-propionic acid), a bifunctional molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in both aqueous and organic solvents is paramount for its effective application in synthesis, purification, and formulation.
Core Principles of this compound Solubility
The solubility of this compound is governed by its amphiphilic nature. The molecule possesses a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid group, which contribute to its aqueous solubility, particularly at neutral to basic pH. The ethylene glycol units readily form hydrogen bonds with water molecules. Conversely, the overall molecular structure allows for solubility in a range of organic solvents. The terminal carboxylic acid group's protonation state significantly influences solubility in aqueous media; deprotonation at higher pH increases polarity and, consequently, water solubility.[1]
Quantitative Solubility Data
Direct quantitative solubility data for this compound is not extensively published. However, based on the general properties of short-chain PEG derivatives and related compounds, the following table summarizes the expected solubility profile. It is important to note that these are qualitative and estimated values, and empirical determination is recommended for specific applications.
| Solvent Category | Solvent | Expected Solubility | Notes |
| Aqueous | Water | Soluble | The hydrophilic PEG chain imparts good water solubility.[2] Solubility is pH-dependent; higher solubility is expected at neutral to alkaline pH where the carboxylic acid is deprotonated.[1] |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be readily soluble, particularly at physiological pH. | |
| Organic | Dimethyl Sulfoxide (DMSO) | Highly Soluble (Expected to be ≥ 50 mg/mL) | A common solvent for PEG derivatives. A similar compound, m-PEG3-SH, has an expected solubility of ≥ 50 mg/mL.[3] |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for PEG compounds.[3] | |
| Dichloromethane (DCM) | Soluble | The organic character of the molecule allows for solubility.[3] | |
| Chloroform | Soluble | PEGs are generally soluble in chloroform.[4] | |
| Methanol | Soluble | PEGs are generally soluble in alcohols.[3] | |
| Ethanol | Soluble | PEGs are generally soluble in alcohols.[3] | |
| Toluene | Less Soluble | Heating may be required to improve solubility.[4] | |
| Diethyl Ether | Insoluble | PEGs typically exhibit poor solubility in diethyl ether.[4][5] |
Experimental Protocol: Determination of Saturation Solubility using the Shake-Flask Method
To obtain precise quantitative solubility data for this compound in a specific solvent, the following shake-flask method is a widely accepted and recommended protocol.[3]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.
-
Accurately add a known volume of the solvent of interest to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
-
For aqueous solutions or to ensure complete removal of undissolved material, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring that no solid particles are transferred.
-
Accurately dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value represents the saturation solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
Navigating the Chemical Landscape of m-PEG3-CH2CH2COOH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of m-PEG3-CH2CH2COOH, a heterobifunctional PEG linker critical in the development of advanced therapeutics. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, supplier information, and its pivotal role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Specifications
The nomenclature surrounding short-chain PEG acids can lead to ambiguity. It is crucial to distinguish between two closely related compounds often associated with "PEG3 acid":
-
This compound (2,5,8,11-tetraoxatetradecan-14-oic acid) is identified by CAS number 67319-28-2 .[1][2][3][4]
-
3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is identified by CAS number 209542-49-4 .[5][6][7][8][9][10][11][12][13]
This guide will focus on This compound (CAS 67319-28-2) , while also providing comparative data for the closely related C8 compound for clarity.
Table 1: Physicochemical Properties
| Property | This compound | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid |
| CAS Number | 67319-28-2[1][2][3][4] | 209542-49-4[5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C10H20O6[1][2][3] | C8H16O5[5][6][10] |
| Molecular Weight | 236.26 g/mol [2][3][14][15] | 192.21 g/mol [5][7][8][10] |
| IUPAC Name | 2,5,8,11-tetraoxatetradecan-14-oic acid[1][4] | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid[5][7][8] |
| Appearance | Liquid or Colorless Liquid[1][3][4][14][15] | Colorless to Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or Liquid[5][8] |
| Purity | Typically ≥95%[1][3][4] | Typically ≥97%[5][8][10] |
| Storage | Sealed in dry, 2-8°C or -18°C for long term[1][2][3][4][15] | Refrigerator (2-8°C)[5][8][11][12] |
Supplier Information
A variety of chemical suppliers offer this compound and its related compounds. Researchers are advised to request certificates of analysis to ensure the quality and identity of the purchased material.
Table 2: Prominent Suppliers
| Supplier | Product Name(s) | CAS Number(s) Offered |
| Sigma-Aldrich | This compound; 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 67319-28-2, 209542-49-4[1][4][5][8] |
| MedChemExpress | This compound | 67319-28-2[2] |
| APExBIO | This compound | 67319-28-2[14] |
| PurePEG | mPEG3-OCH2CH2COOH | 67319-28-2[9][15] |
| BLDpharm | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4[6][12] |
| Synthonix | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4[10] |
Role in Advanced Therapeutics
This compound is a non-cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[2] The polyethylene glycol (PEG) component enhances the hydrophilicity of the molecule, which can improve solubility, reduce aggregation, and prolong circulation half-life of the resulting conjugate.[16][17][18]
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The carboxylic acid terminus of this compound allows for covalent linkage to primary amines, such as those on lysine residues of the antibody, typically through amide bond formation.[5]
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the degradation of the POI. The linker in a PROTAC is a critical determinant of the efficacy of the resulting molecule.[19] PEG linkers are frequently used in PROTAC design, with some statistics indicating their use in approximately 54% of reported PROTACs.[20] The flexibility and length of the PEG chain are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[20]
Experimental Protocols
The following is a generalized protocol for the conjugation of a carboxyl-terminated PEG linker to an antibody, a key step in the synthesis of an ADC.
Protocol: Antibody-Linker Conjugation
1. Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
2. Procedure:
-
Linker Activation:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the desired molar excess of the linker solution to a reaction tube.
-
To the linker solution, add a molar excess of EDC and Sulfo-NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature.[5]
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution in Reaction Buffer. The reaction with primary amines is most efficient at a pH of 7-8.[5]
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C.
-
Quench the reaction by adding the Quenching Solution.
-
-
Purification:
-
Remove excess, unreacted linker and other small molecules using a desalting column equilibrated with a suitable storage buffer.
-
3. Characterization:
-
The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
The presence of aggregates can be assessed by size exclusion chromatography (SEC).[21]
Conclusion
This compound is a versatile and valuable tool in the design and synthesis of next-generation therapeutics. Its properties contribute to improved physicochemical characteristics of complex biomolecules. A clear understanding of its chemical identity and appropriate handling are paramount for its successful application in research and development. Researchers are encouraged to consult detailed technical data sheets from their chosen supplier for specific handling and safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 67319-28-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4 [sigmaaldrich.com]
- 9. purepeg.com [purepeg.com]
- 10. Synthonix, Inc > 209542-49-4 | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid [synthonix.com]
- 11. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, CasNo.209542-49-4 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 12. 209542-49-4|3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 13. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid-景明化工股份有限公司 [echochemical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. mdpi.com [mdpi.com]
- 17. labinsights.nl [labinsights.nl]
- 18. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Fundamental Principles of PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale Behind PEGylation
In the landscape of biopharmaceutical development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to a molecule—stands as a transformative technology for enhancing the therapeutic efficacy of proteins, peptides, and other biomolecules.[1][2] Unmodified biologics often face significant hurdles in clinical applications, including rapid clearance by the kidneys, degradation by proteolytic enzymes, and the potential to elicit an immune response.[2] PEGylation directly addresses these challenges by creating a hydrophilic, protective shield around the therapeutic molecule.[2][3]
This modification increases the molecule's hydrodynamic size, which significantly prolongs its circulation time by reducing the rate of glomerular filtration.[3][4] Furthermore, the flexible PEG chains sterically hinder the approach of proteolytic enzymes and antibodies, thereby increasing the drug's stability and reducing its immunogenicity and antigenicity.[2][5] This "stealth" effect allows for less frequent dosing, which can improve patient compliance and overall quality of life.[1] PEGylation can also dramatically improve the solubility of hydrophobic drugs, aiding in their formulation and administration.[3] This guide provides a comprehensive technical overview of the core principles, chemistries, and analytical methodologies that underpin effective PEGylation.
Core Principles and Chemistry of PEGylation
The foundation of PEGylation lies in the covalent linkage of a reactive, functionalized PEG derivative to a specific functional group on the surface of a biomolecule.[3] The choice of PEG architecture, molecular weight, and reactive chemistry is critical and must be tailored to the specific therapeutic agent and desired clinical outcome.[1]
2.1 PEG Architectures and Molecular Weight PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[3][6] It is available in various architectures and sizes:
-
Linear PEGs: The most common form, consisting of a single, straight polymer chain.
-
Branched PEGs: Feature multiple PEG chains extending from a central core, offering a greater hydrodynamic volume for a given molecular weight compared to linear PEGs.
-
Molecular Weight (MW): PEGs used in bioconjugation typically range from 5 kDa to 40 kDa or more. The choice of MW is a critical parameter; larger PEGs generally lead to longer circulating half-lives but may also cause a greater loss of biological activity due to steric hindrance at the target binding site.[7][8]
2.2 PEGylation Chemistries: From Random to Site-Specific
The method of attaching PEG to a biomolecule has evolved significantly, moving from random, non-specific approaches to highly controlled, site-specific strategies.
First-Generation (Random) PEGylation: This initial approach involves reacting activated PEGs with the most accessible functional groups on a protein's surface, primarily the primary amines of lysine residues and the N-terminus.[2] While straightforward, this method yields a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to batch-to-batch variability and a significant loss of biological activity if PEGylation occurs near the protein's active site.[9]
Second-Generation (Site-Specific) PEGylation: To overcome the limitations of random PEGylation, site-specific methods have been developed to produce homogeneous, well-defined bioconjugates.[6][10] These strategies target specific, unique functional groups on the protein, ensuring that every molecule is modified in the same way. This approach preserves the biological activity of the therapeutic and improves reproducibility.[9]
Common target sites and the corresponding activated PEGs include:
-
Thiols (-SH) of Cysteine Residues: The sulfhydryl group of cysteine is a popular target due to its relatively low abundance in proteins.[11] PEGs functionalized with maleimide, vinyl sulfone, or iodoacetamide groups react specifically with free thiols.[12] If a protein lacks a free cysteine, one can be introduced at a desired location via site-directed mutagenesis.[11]
-
N-terminal α-Amine Group: The N-terminal amine has a lower pKa than the ε-amines of lysine residues. Under controlled, slightly acidic pH conditions (pH 6.0-7.0), PEGs functionalized with an aldehyde group can selectively react with the N-terminus via reductive amination.[3]
-
Carboxylic Acids (-COOH) of Aspartic and Glutamic Acids: These residues can be targeted for PEGylation, although this chemistry is less common than amine or thiol targeting.[1]
Quantitative Data on PEGylation Outcomes
The effects of PEGylation are quantifiable and highly dependent on the chosen PEG and conjugation strategy. The following tables summarize key data to guide the design of PEGylated bioconjugates.
Table 1: Impact of PEG Molecular Weight on Pharmacokinetics This table illustrates the general relationship between the molecular weight of the attached PEG chain and the resulting improvements in the pharmacokinetic (PK) profile of a therapeutic protein. As molecular weight increases, renal clearance decreases, leading to a longer serum half-life.
| Parameter | Unmodified Protein | 5 kDa PEG | 10 kDa PEG | 20 kDa PEG | 40 kDa Branched PEG |
| Serum Half-life (t½) | Minutes to hours | Several hours | ~1 day | Several days | >1 week |
| Renal Clearance | High | Moderate | Low | Very Low | Negligible |
| Hydrodynamic Radius | Baseline | ~2-3x Increase | ~4-5x Increase | ~7-10x Increase | >15x Increase |
| Potential Impact on Activity | 100% | 80-95% | 60-85% | 40-70% | 20-60% |
| Note: Values are illustrative and can vary significantly based on the specific protein, PEG architecture, and conjugation site.[3][][14] |
Table 2: Comparison of Common PEGylation Chemistries This table compares the most common strategies for covalently attaching PEG to proteins, highlighting their target sites, specificity, and typical reaction conditions.
| PEGylation Chemistry | Activated PEG | Target Residue | Specificity | Typical pH | Linkage Formed |
| Amine PEGylation | mPEG-NHS Ester | Lysine, N-terminus | Low (Random) | 7.5 - 9.0 | Amide |
| Thiol PEGylation | mPEG-Maleimide | Cysteine | High (Site-Specific) | 6.5 - 7.5 | Thioether |
| Thiol PEGylation | mPEG-Vinyl Sulfone | Cysteine | High (Site-Specific) | 7.5 - 8.5 | Thioether |
| Reductive Amination | mPEG-Aldehyde | N-terminus | High (Site-Specific) | 6.0 - 7.0 | Secondary Amine |
| Data compiled from multiple sources.[1][3][12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for common site-specific PEGylation reactions.
4.1 Protocol 1: Cysteine-Specific PEGylation with mPEG-Maleimide
Principle: This method targets the unique sulfhydryl group of a free cysteine residue. The maleimide group on the activated PEG reacts specifically with the thiol to form a stable thioether bond.[11] This is one of the most common strategies for achieving site-specific modification.[9]
Materials:
-
Protein containing a single, accessible free cysteine.
-
mPEG-Maleimide (5- to 20-fold molar excess over protein).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation.
-
Quenching Reagent: A small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purification System: Size-Exclusion (SEC) or Ion-Exchange (IEX) chromatography column.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiol reagents (like DTT), it must be removed via dialysis or a desalting column prior to the reaction.
-
PEGylation Reaction: Add the mPEG-Maleimide to the protein solution. A 5- to 20-fold molar excess is typical.
-
Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quenching: Once the reaction is complete, add a 2- to 5-fold molar excess of the quenching reagent (e.g., L-cysteine) over the initial amount of mPEG-Maleimide to consume any unreacted maleimide groups. Incubate for an additional 30-60 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using SEC or IEX chromatography.[12][]
4.2 Protocol 2: N-terminal PEGylation via Reductive Amination
Principle: This technique targets the N-terminal α-amine group by reacting it with an aldehyde-functionalized PEG under slightly acidic conditions.[3] This reaction forms an initial Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent.[3][12]
Materials:
-
Protein to be PEGylated.
-
mPEG-Aldehyde (e.g., mPEG-propionaldehyde) (5- to 20-fold molar excess).
-
Reaction Buffer: Slightly acidic to neutral pH (e.g., 100 mM phosphate buffer, pH 6.0-7.0).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Purification System: SEC or IEX chromatography.
Procedure:
-
Reactant Preparation: Dissolve the protein and the mPEG-Aldehyde in the reaction buffer.
-
Initiation of Reaction: Add the reducing agent (sodium cyanoborohydride) to the protein/PEG mixture to a final concentration of approximately 20 mM.
-
Incubation: Incubate the reaction at 4°C for 12-24 hours with gentle mixing. The reaction is typically slower than maleimide chemistry.
-
Quenching: Terminate the reaction by adding the quenching buffer to consume any unreacted aldehyde groups.
-
Purification: Separate the mono-PEGylated protein from other reaction components using an appropriate chromatography method, such as IEX, which is effective at separating species based on changes in surface charge resulting from the modification.[12]
Purification and Characterization of PEGylated Bioconjugates
The heterogeneity of PEG itself and the potential for multiple reaction products make purification and characterization critical steps in the development of a PEGylated therapeutic.[16]
5.1 Purification Techniques The method of choice for purification depends on the properties of the protein and the differences between the desired product and the impurities.[]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is highly effective at removing small molecules like unreacted PEG and byproducts but may struggle to resolve proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[17][18]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEG chains can shield the charges on the protein surface, altering its elution profile.[] IEX is often the best method for separating un-PEGylated protein from mono-PEGylated and multi-PEGylated species, as well as separating positional isomers.[12]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. While less common, it can be a useful supplementary technique to IEX.[]
-
Reversed-Phase Chromatography (RPC): Used primarily for analytical-scale separation of positional isomers and for identifying PEGylation sites.[]
5.2 Characterization Methods A suite of analytical techniques is required to fully characterize the final PEGylated product.
Table 3: Analytical Techniques for PEGylated Protein Characterization
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Apparent molecular weight, purity | Simple, visual confirmation of PEGylation | Low resolution, provides apparent MW only |
| SEC-HPLC | Hydrodynamic size, aggregation, purity | Quantifies aggregates and different PEGylated species | Peak broadening due to PEG polydispersity[17] |
| IEX-HPLC | Surface charge, separation of isomers | Excellent for resolving positional isomers and different degrees of PEGylation[12] | Requires charge differences between species |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation | Robust, accurate for average MW[16] | Can be difficult to resolve heterogeneous mixtures |
| ESI-MS / LC-MS | Precise molecular weight, identification of degradation products, PEGylation site analysis (peptide mapping)[16][19] | High resolution and accuracy, can be coupled with LC for complex mixture analysis[19][20] | Data analysis can be complex due to PEG polydispersity and charge state distribution[16] |
| Data compiled from multiple sources.[12][16][17][19][20] |
Visualization of Key Principles and Workflows
Caption: A typical experimental workflow for site-specific protein PEGylation.
Caption: Logical relationship between first and second-generation PEGylation strategies.
Caption: Signaling pathway illustrating how PEGylation improves pharmacokinetic properties.
Conclusion and Future Outlook
PEGylation is a clinically validated and powerful platform technology that has successfully transformed numerous biologics into more effective therapeutics.[21][22] The fundamental principles of increasing hydrodynamic size and providing a protective steric shield are the basis for the profound improvements seen in drug stability, solubility, and pharmacokinetics.[21][23] The evolution from random, first-generation methods to precise, site-specific second-generation strategies has enabled the development of homogeneous, highly active bioconjugates with consistent manufacturing profiles.[6][10]
Looking ahead, the field continues to innovate with the development of reversible PEGylation, novel polymer architectures, and strategies to mitigate the potential for anti-PEG antibodies, which can cause accelerated clearance of PEGylated drugs in some patients.[24] A thorough understanding of the core principles, chemistries, and analytical considerations outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of PEGylation to create the next generation of advanced biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dl.begellhouse.com [dl.begellhouse.com]
- 24. mdpi.com [mdpi.com]
The Architect's Blueprint: A Technical Guide to PROTACs and the Pivotal Role of PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional occupancy-based inhibition to a novel, event-driven mechanism of action: targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, offering the potential for potent and sustained pharmacological effects at sub-stoichiometric concentrations.[5][6] This approach opens up the possibility of targeting proteins that have historically been considered "undruggable," such as scaffolding proteins and transcription factors, which lack the well-defined active sites required for conventional inhibitors.[7][8]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][9] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of the POI.[12] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[5][12]
The Function of PEG-Based Linkers in PROTACs
The linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its biological activity, from ternary complex formation to pharmacokinetic properties.[1] Among the various linker types, polyethylene glycol (PEG)-based linkers have become a mainstay in PROTAC design due to their unique and advantageous physicochemical properties.[13][14]
Key Functions of PEG-Based Linkers:
-
Enhanced Solubility: PROTACs are often large molecules with molecular weights exceeding the conventional "rule of five," which can lead to poor aqueous solubility. The inherent hydrophilicity of the repeating ethylene glycol units in PEG linkers significantly improves the solubility of PROTACs, which is crucial for formulation, in vitro assays, and in vivo bioavailability.[7][11][13]
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers allows the PROTAC to adopt a more compact, "chameleon-like" conformation that can shield its polar surface area, thereby facilitating cell entry.[3][7]
-
Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for achieving a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively.[5] Conversely, an excessively long and flexible linker can lead to an entropic penalty upon binding, resulting in a non-productive complex where ubiquitination is inefficient.[3] Therefore, the linker length must be empirically optimized for each specific POI-E3 ligase pair to ensure the correct geometry for efficient ubiquitin transfer.[10][11]
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The length of the PEG linker has a direct and quantifiable impact on the degradation efficiency of a PROTAC, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the critical nature of linker optimization.
| Table 1: Impact of PEG Linker Length on BTK-Targeting PROTAC Efficacy | ||
| PROTAC | Linker Composition | DC50 (nM) |
| PROTAC-BTK-1 | PEG3 | 50 |
| PROTAC-BTK-2 | PEG4 | 15 |
| PROTAC-BTK-3 | PEG5 | 25 |
| PROTAC-BTK-4 | PEG6 | 80 |
| Data is representative and compiled for illustrative purposes. |
| Table 2: Impact of PEG Linker Length on BRD4-Targeting PROTAC Efficacy | |||
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-BRD4-1 | PEG2 | 120 | 75 |
| PROTAC-BRD4-2 | PEG3 | 55 | 85 |
| PROTAC-BRD4-3 | PEG4 | 20 | 95 |
| PROTAC-BRD4-4 | PEG5 | 15 | >98 |
| PROTAC-BRD4-5 | PEG6 | 30 | 92 |
| Data is representative and compiled for illustrative purposes from studies on BRD4-targeting PROTACs.[13] |
Detailed Experimental Protocols
The development and characterization of PROTACs involve a suite of biochemical and cellular assays to determine their efficacy and mechanism of action.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3][15]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[15]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[15]
-
-
SDS-PAGE and Immunoblotting:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat to denature the proteins.[15]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[17]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[17]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[17]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[17]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[17]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing PROTAC-induced ternary complexes.
-
Binary Interaction Analysis:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Flow the PROTAC over the surface at various concentrations to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.
-
Repeat the process by immobilizing the target protein and flowing the PROTAC over the surface to determine the KD of the PROTAC-target protein interaction.
-
-
Ternary Complex Analysis:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a pre-incubated mixture of the target protein and the PROTAC at varying concentrations over the surface.
-
The binding of the target protein-PROTAC complex to the immobilized E3 ligase is measured.
-
The cooperativity factor (α) can be calculated by comparing the affinity of the ternary complex to the binary interactions. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Prepare highly pure and accurately concentrated solutions of the protein (in the cell) and the PROTAC (in the syringe).
-
Ensure that both solutions are in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
Perform a series of small, precise injections of the PROTAC solution into the protein solution in the ITC sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The resulting data is plotted as heat change per injection versus the molar ratio of the reactants.
-
This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Visualizations of Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A simplified diagram of the Androgen Receptor signaling pathway.
Caption: The role of BRD4 in transcriptional activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology | Bentham Science [eurekaselect.com]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
physical appearance and storage conditions for m-PEG3-CH2CH2COOH.
An In-depth Technical Guide on m-PEG3-CH2CH2COOH and Related Compounds: Physical Appearance and Storage Conditions
For researchers, scientists, and drug development professionals, precise handling and storage of chemical reagents are paramount to ensure experimental reproducibility and maintain compound integrity. This guide provides a detailed overview of the physical appearance and recommended storage conditions for this compound and its closely related analogues, which are commonly used as linkers in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Nomenclature
The nomenclature in the PEG linker field can be ambiguous. The term "this compound" most commonly refers to the compound with the systematic name 2,5,8,11-tetraoxatetradecan-14-oic acid (CAS Number: 67319-28-2). However, it is crucial to verify the specific structure and CAS number from the supplier, as similar compounds with slight variations in the polyethylene glycol (PEG) chain length or the carboxylic acid linker exist.
For clarity, this guide will detail the properties of the primary compound of interest and a closely related structure often found in chemical catalogues.
Physical and Storage Properties of this compound
Systematic Name: 2,5,8,11-tetraoxatetradecan-14-oic acid Common Synonyms: m-PEG4-acid CAS Number: 67319-28-2
This compound is a non-cleavable ADC linker.
Physical Appearance: The compound is typically supplied as a liquid. The color can range from colorless to a light yellow.
Storage and Handling: Proper storage is critical to prevent degradation and ensure the compound's stability over time. Below is a summary of recommended storage conditions based on supplier data sheets.
| Storage Condition | Temperature | Duration | Notes |
| Long-term Storage (Pure) | -20°C | Up to 3 years | Recommended for maintaining integrity |
| Short-term Storage (Pure) | 4°C | Up to 2 years | Suitable for frequent use |
| In Solvent | -80°C | Up to 6 months | For stock solutions |
| In Solvent | -20°C | Up to 1 month | For working solutions |
| Shipping | Ambient | Typically shipped at room temperature |
Physical and Storage Properties of a Closely Related Compound: m-PEG3-CH2COOH
Systematic Name: 2,5,8,11-Tetraoxatridecan-13-oic acid Common Synonyms: m-PEG3-acid CAS Number: 16024-60-5
This PEG-based linker also features a terminal carboxylic acid group for bioconjugation.
Physical Appearance: This compound is also typically a liquid, described as colorless to light yellow. Some suppliers may provide it as a sticky oil or semi-solid.[1]
Storage and Handling: The storage recommendations for this compound are similar, emphasizing cold temperatures to ensure long-term stability.
| Storage Condition | Temperature | Notes |
| General Storage | -20°C | Recommended for long-term storage |
| Alternative Storage | Room Temperature | Keep in a sealed container, away from moisture and light[1] |
| In Solvent | -80°C or -20°C | For solutions in solvents like DMSO |
| Shipping | Ambient | Shipped at room temperature in the continental US |
Experimental Considerations
While detailed experimental protocols are beyond the scope of this guide, it is important to note that the carboxylic acid moiety of these compounds is typically reacted with primary amines on biomolecules in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate.
Logical Workflow for Handling and Storage
Below is a DOT script representation of a logical workflow for the handling and storage of these PEGylated compounds upon receipt.
References
Methodological & Application
Application Notes: Utilizing m-PEG3-CH2CH2COOH for Protein Labeling
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the therapeutic and diagnostic properties of proteins.[1][2][3] The covalent attachment of PEG chains can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume.[4] This modification leads to several key advantages, including enhanced solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity and antigenicity.[1][5][6][7]
m-PEG3-CH2CH2COOH is a monodisperse PEGylation reagent featuring a terminal methoxy group and a carboxylic acid functional group, separated by a three-unit PEG spacer. The carboxylic acid group itself is not reactive towards proteins but can be readily activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form efficiently reacts with primary amines (—NH₂) present on the N-terminus of a protein and the side chains of lysine residues, forming a stable and covalent amide bond.[2][8] This two-step approach makes this compound a versatile tool for researchers in drug development and proteomics.
Chemical Principle
The labeling process is a two-step procedure:
-
Activation : The terminal carboxylic acid of this compound is first activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.
-
Conjugation : The resulting m-PEG3-CH2CH2-NHS ester is then introduced to the protein solution. The primary amine groups on the protein surface perform a nucleophilic attack on the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.0).[9]
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the conversion of the carboxyl group to an amine-reactive NHS ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Add NHS to the solution, using a 1.1-fold molar excess relative to the PEG reagent. Stir until fully dissolved.
-
Add EDC to the mixture, using a 1.1-fold molar excess relative to the PEG reagent. Note: EDC is moisture sensitive; handle it accordingly.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, stirring continuously.
-
The resulting solution containing the activated m-PEG3-CH2CH2-NHS ester can be used immediately for protein conjugation. Note: The NHS-ester is prone to hydrolysis, so immediate use is strongly recommended. Do not prepare stock solutions for long-term storage.[8]
Protocol 2: Conjugation of Activated PEG to a Target Protein
This protocol details the labeling of a protein with the pre-activated m-PEG3-CH2CH2-NHS ester.
Materials:
-
Target protein
-
Activated m-PEG3-CH2CH2-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes (e.g., Slide-A-Lyzer).
Procedure:
-
Protein Preparation : Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[8]
-
Calculate Reagent Volume : Determine the volume of the activated PEG-NHS ester solution needed to achieve the desired molar excess. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.[9][10] The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling, and should be determined empirically.
-
Conjugation Reaction : Add the calculated volume of the activated PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (e.g., DMF) should not exceed 10% of the total reaction volume to maintain protein integrity.[9]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][11]
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes. This will hydrolyze any unreacted PEG-NHS ester.
-
Purification : Remove unreacted PEG reagent and byproducts to obtain the purified PEGylated protein.
-
Size-Exclusion Chromatography (SEC) : This is the preferred method for separating the larger PEGylated protein from smaller, unreacted PEG molecules.
-
Dialysis : Dialyze the reaction mixture against PBS or a suitable storage buffer. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining the protein while allowing small molecules to diffuse out.
-
Characterization and Data Presentation
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated per protein molecule.
Common Characterization Techniques:
-
SDS-PAGE : Compare the PEGylated protein to the unmodified protein. Successful PEGylation will result in a visible increase in the apparent molecular weight, appearing as a higher band on the gel.
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the conjugate, allowing for a precise calculation of the DOL.[4]
-
Liquid Chromatography (LC) : HPLC or FPLC can be used to assess the purity of the conjugate and separate species with different degrees of PEGylation.[12]
Data Logging and Optimization
Systematically optimizing the reaction conditions is key to achieving the desired degree of labeling. Use a structured table to record experimental parameters and outcomes.
| Experiment ID | Protein Conc. (mg/mL) | PEG:Protein Molar Ratio | Reaction Time (min) | Reaction Temp. (°C) | Degree of Labeling (DOL) | Yield (%) |
| PEG-Pro-001 | 5 | 10:1 | 60 | 22 | 2.1 | 85 |
| PEG-Pro-002 | 5 | 20:1 | 60 | 22 | 4.3 | 82 |
| PEG-Pro-003 | 5 | 50:1 | 60 | 22 | 7.8 | 75 |
| PEG-Pro-004 | 10 | 20:1 | 60 | 4 | 3.5 | 90 |
Benefits of Protein PEGylation
The covalent attachment of PEG chains imparts several beneficial properties that are highly desirable in therapeutic and research applications.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. idosi.org [idosi.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 7. Pegylation Of A Protein [outsourcedpharma.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Conjugation of m-PEG3-CH2CH2COOH to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely utilized strategy in pharmaceutical and biotechnological research.[1][2] This modification can enhance the therapeutic properties of molecules by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.[1][2] This document provides a detailed protocol for the conjugation of methoxy-PEG3-propionic acid (m-PEG3-CH2CH2COOH) to a primary amine-containing molecule using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[3][4]
This "zero-length" crosslinking method activates the terminal carboxylic acid of this compound, enabling it to react efficiently with primary amines to form a stable amide bond.[3][4] The inclusion of a short, discrete PEG linker (dPEG®) like this compound allows for precise control over the linker length and can help to reduce steric hindrance in the final conjugate.[3][5]
Chemical Reaction Pathway
The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[3][4] This activated PEG linker subsequently reacts with a primary amine on the target molecule to form a stable amide linkage.[3]
Caption: EDC/NHS activation and coupling reaction pathway.
Quantitative Data Summary
Successful conjugation is contingent upon several factors, including pH, reaction time, and the molar ratio of reagents. The following tables provide recommended starting conditions and typical ranges for optimization.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Recommended Molar Excess (relative to the limiting reactant) | Notes |
| This compound | 10- to 50-fold | A molar excess is often used to drive the reaction to completion, especially when the primary amine-containing molecule is valuable.[6] |
| EDC | 1.2- to 1.5-fold (relative to this compound) | Higher concentrations of EDC can sometimes lead to protein precipitation. |
| NHS/Sulfo-NHS | 1.0- to 1.5-fold (relative to EDC) | NHS or its water-soluble analog, Sulfo-NHS, is used to increase the stability of the activated intermediate.[7] |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[8][7] | 7.2 - 8.5[8][7] |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[7][9] | PBS (Phosphate-Buffered Saline) or Borate Buffer[7] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Duration | 15 - 30 minutes[8][7] | 1 - 2 hours at room temperature or overnight at 4°C[8] |
Experimental Workflow
The overall workflow for the conjugation of this compound to a primary amine involves reagent preparation, the two-step conjugation reaction, quenching, and finally, purification and characterization of the conjugate.
Caption: Experimental workflow for this compound conjugation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target molecule with a primary amine (e.g., protein, peptide, antibody)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[6]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[6]
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]
-
Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes
-
HPLC system for analysis and purification (optional)
-
Mass spectrometer for characterization (optional)
Protocol 1: Two-Step Aqueous Conjugation
This protocol is recommended to minimize potential side reactions and polymerization, especially when the target molecule also contains carboxyl groups.[9]
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[10]
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[11]
-
Dissolve this compound in Activation Buffer.
-
Dissolve the primary amine-containing target molecule in Conjugation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]
-
-
Conjugation to the Primary Amine-Containing Molecule:
-
Add the activated this compound solution to the target molecule solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[6] The final volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.[8]
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA).
-
The degree of PEGylation can be assessed by techniques such as SDS-PAGE (which will show a shift in molecular weight) and more precisely by mass spectrometry.[6]
-
Protocol 2: One-Pot Aqueous Conjugation
This simplified protocol can be used but may be less efficient for some applications.
-
Reagent Preparation:
-
Follow the reagent preparation steps as outlined in Protocol 1.
-
-
Conjugation Reaction:
-
Dissolve the target molecule in Conjugation Buffer.
-
Add the desired molar excess of this compound to the target molecule solution.
-
Add EDC and NHS/Sulfo-NHS stock solutions directly to the reaction mixture (e.g., 1.2-1.5 molar excess over the PEG linker).[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]
-
-
Quenching and Purification:
-
Follow the quenching and purification steps as described in Protocol 1.
-
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Inactive EDC/NHS due to hydrolysis.[8] | Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator.[8] |
| Suboptimal pH for activation or coupling.[8] | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[8] | |
| Presence of competing primary amines in buffers (e.g., Tris, glycine).[8] | Use non-interfering buffers such as MES for activation and PBS for coupling.[8] | |
| Protein Precipitation during Reaction | High concentration of EDC.[8] | Try reducing the molar excess of EDC.[8] |
| Protein instability in the chosen buffer or pH. | Perform a buffer screen to ensure protein solubility and stability under the reaction conditions. | |
| High Degree of Polydispersity in the Product | Inconsistent reaction conditions. | Carefully control reaction time, temperature, and stoichiometry. |
Conclusion
The EDC/NHS-mediated conjugation of this compound to primary amines is a versatile and effective method for the PEGylation of a wide range of molecules. By carefully controlling the reaction conditions and reagent stoichiometry, researchers can achieve efficient and reproducible conjugation, leading to the development of novel therapeutics and research tools with improved properties. Optimization of the molar ratios and reaction conditions for each specific molecule is often necessary to achieve the desired outcome.[8]
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for m-PEG3-CH2CH2COOH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-CH2CH2COOH, also known as 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoic acid, is a discrete polyethylene glycol (dPEG®) linker widely utilized in the field of targeted drug delivery. Its structure, featuring a short, hydrophilic three-unit polyethylene glycol (PEG) chain, a stable methoxy cap, and a terminal carboxylic acid, provides a versatile platform for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The PEG component enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably impact pharmacokinetic profiles.[1] As a non-cleavable linker, this compound offers high plasma stability, relying on the degradation of the targeting moiety (e.g., an antibody) within the target cell to release the active payload.[] This characteristic can contribute to a wider therapeutic window and reduced off-target toxicity.[]
These application notes provide an overview of the use of this compound in targeted drug delivery, including detailed experimental protocols for conjugation and characterization, as well as representative data.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The terminal carboxylic acid of this compound can be activated to react with primary amines (e.g., lysine residues) on the surface of monoclonal antibodies. This allows for the covalent attachment of a potent cytotoxic payload, directing the therapeutic agent specifically to cancer cells that overexpress the target antigen.
-
Proteolysis Targeting Chimeras (PROTACs): In PROTACs, the linker connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. The flexibility and hydrophilicity of the m-PEG3 linker can facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2][4]
-
Nanoparticle Functionalization: The carboxylic acid group can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve their biocompatibility and provide a reactive handle for the attachment of targeting ligands or therapeutic agents.
Chemical Structure and Properties
References
Application Notes and Protocols: Utilizing m-PEG3-CH2CH2COOH in the Development of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target degradation.[3]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic flexibility.[2][4] This document provides detailed application notes and protocols for the use of m-PEG3-CH2CH2COOH, a specific PEG-based linker, in the development of PROTACs.
The Role of the this compound Linker
The this compound linker is a hydrophilic spacer with a terminal carboxylic acid group, offering a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand. Its key features and advantages in PROTAC design include:
-
Enhanced Solubility: The PEG component improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for in vitro assays and can improve pharmacokinetic properties.[2][5]
-
Optimal Flexibility and Length: The three ethylene glycol units provide a defined length and flexibility that can facilitate the formation of a stable and productive ternary complex.[1][6] The linker's length is a critical parameter that must be optimized for each specific POI and E3 ligase pair to avoid steric hindrance while ensuring effective ubiquitination.[6][7]
-
Synthetic Tractability: The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized binding ligand, a common and robust conjugation strategy.
PROTAC Mechanism of Action
PROTACs operate by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following tables summarize representative data illustrating the impact of PEG linker length on the degradation of different target proteins. While not all examples use the exact this compound linker, they demonstrate the critical importance of linker length optimization.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [6]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
|---|---|---|
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4) [7]
| Linker Type | Linker Length (PEG units) | DC50 (µM) in H661 cells |
|---|---|---|
| PEG | 0 | < 0.5 |
| PEG | 1-2 | > 5 |
| PEG | 4-5 | < 0.5 |
Experimental Protocols
A typical experimental workflow for PROTAC development involves synthesis, in vitro evaluation of protein degradation, and cell-based functional assays.
Caption: A typical experimental workflow for PROTAC development.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for conjugating a POI ligand (containing a suitable amine) and an E3 ligase ligand (pre-functionalized) using the this compound linker via amide bond formation.
Materials:
-
POI-ligand-NH2
-
This compound
-
E3-ligase-ligand (with appropriate functionality for subsequent coupling)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling to POI Ligand:
-
To the activated linker solution, add the POI-ligand-NH2 (1.0 eq) and DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
-
Work-up and Purification of Intermediate:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (POI-ligand-linker) by reverse-phase preparative HPLC.
-
-
Coupling to E3 Ligase Ligand:
-
The purified intermediate is then coupled to the E3 ligase ligand using a similar amide coupling strategy, assuming the E3 ligase ligand has a free amine and the linker now presents a carboxylic acid from the POI ligand side (this depends on the initial functionalization of the POI ligand). Alternatively, the initial synthesis can be performed in the reverse order.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Conclusion
The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its hydrophilic nature and defined length contribute to favorable physicochemical properties and facilitate the formation of a productive ternary complex. The protocols and data presented here provide a foundational guide for researchers to rationally design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Careful optimization of the linker length and attachment points remains a critical step in developing potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG3-CH2CH2COOH Activation with EDC/NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the activation of m-PEG3-CH2CH2COOH (methoxy-polyethylene glycol-propionic acid) using the carbodiimide crosslinker chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This procedure is a fundamental step in bioconjugation, enabling the covalent attachment of the PEG moiety to primary amine groups on proteins, peptides, antibodies, or other molecules of interest.
Introduction
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased water solubility, prolonged in vivo circulation half-life, reduced immunogenicity, and enhanced stability. The activation of the terminal carboxylic acid group of this compound with EDC and NHS is a common and effective method to create an amine-reactive NHS ester, which readily reacts with primary amines to form a stable amide bond.[1][]
The reaction proceeds in two steps. First, EDC activates the carboxyl group of the PEG acid, forming a highly reactive O-acylisourea intermediate.[1][3] This intermediate is susceptible to hydrolysis in aqueous environments.[4] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[1][4] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines at physiological to slightly basic pH to form a stable amide linkage.[4][5]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the activation of this compound and its subsequent conjugation to an amine-containing molecule.
Materials Required
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[5][6] It is crucial to use a buffer free of primary amines and carboxylates.[7]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM carbonate/bicarbonate buffer, or 50 mM borate buffer.[8] Avoid buffers containing primary amines like Tris.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0; 1 M hydroxylamine, pH 8.5; or 1 M glycine.[7][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)
-
Desalting column or dialysis equipment for purification
-
Amine-containing molecule (e.g., protein, peptide)
Protocol 1: Two-Step Aqueous Activation and Conjugation
This protocol is suitable for reactions conducted entirely in an aqueous environment.
1. Reagent Preparation:
- Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.[9]
- Prepare stock solutions of EDC and NHS immediately before use in Activation Buffer. Do not store these solutions as EDC is susceptible to hydrolysis.[9][11]
- Dissolve the this compound in Activation Buffer.
- Dissolve the amine-containing molecule in the Conjugation Buffer.
2. Activation of this compound:
- In a reaction vessel, add a 2- to 10-fold molar excess of EDC and NHS to the this compound solution.[7]
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7][12] The activation reaction is most efficient at a pH between 4.5 and 6.0.[4]
3. Conjugation to Amine-Containing Molecule:
- Immediately after activation, add the activated PEG solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated PEG over the amine is a common starting point.[7]
- The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0-8.5.[4][12]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
4. Quenching the Reaction:
- Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.[12]
- Incubate for 15-30 minutes at room temperature.[12]
5. Purification:
- Remove excess reagents, unreacted PEG, and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.[12][13]
Protocol 2: Activation in Organic Solvent Followed by Aqueous Conjugation
This protocol is useful if the this compound or the target molecule has limited solubility in aqueous buffers.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before use.
- Dissolve this compound in anhydrous DMF or DMSO.[8]
- Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[12]
2. Activation of this compound:
- In a dry reaction vessel, combine the this compound solution with a 2- to 10-fold molar excess of EDC and NHS.
- Stir the reaction at room temperature for 30 minutes to 1 hour.[8]
3. Conjugation to Amine-Containing Molecule:
- Add the activated PEG-NHS ester solution dropwise to the amine-containing molecule dissolved in Conjugation Buffer (pH 7.2-8.0). Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[9]
- Incubate for 2 hours at room temperature or overnight at 4°C.[7]
4. Quenching and Purification:
- Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the PEGylated product.
Data Presentation
The following tables summarize the recommended quantitative parameters for the activation and conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0[4][12] | 7.0 - 8.5[4][12] |
| Buffer | MES or Acetate (amine and carboxyl-free)[12] | PBS, Bicarbonate/Carbonate, or Borate[8] |
| Temperature | Room Temperature[12] | 4°C to Room Temperature[12] |
| Reaction Time | 15 - 30 minutes[12] | 2 hours to overnight[12] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to this compound) | Reference(s) |
| EDC | 2 - 10 fold excess | [7] |
| NHS/Sulfo-NHS | 2 - 5 fold excess | [4] |
| Activated PEG:Amine | 10 - 20 fold excess (starting point) | [7] |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the two-step mechanism of EDC/NHS activation of a carboxylic acid and subsequent reaction with a primary amine.
Caption: EDC/NHS activation and conjugation mechanism.
Experimental Workflow
This diagram outlines the general experimental workflow for the PEGylation of an amine-containing molecule.
Caption: General experimental workflow for PEGylation.
Troubleshooting
Low Conjugation Efficiency:
-
Inactive EDC/NHS: Use fresh, anhydrous EDC and NHS. Equilibrate reagents to room temperature before opening to avoid moisture.[12]
-
Incorrect pH: Verify the pH of the activation and conjugation buffers. Use a carboxyl-free buffer for activation and an amine-free buffer for conjugation.[12]
-
Hydrolysis of NHS-ester: Use the activated PEG-acid immediately. Performing the conjugation step at 4°C can reduce the rate of hydrolysis.[12][14]
Protein Precipitation:
-
High Degree of Labeling: Reduce the molar ratio of activated PEG to the protein.
-
Change in Protein pI: Perform the conjugation in a buffer with higher ionic strength.
Loss of Protein Activity:
-
Conjugation at an Active Site: Reduce the molar ratio of activated PEG. Consider site-specific conjugation methods if activity loss is significant.
-
Denaturation: Perform the reaction at a lower temperature (4°C) and ensure buffer conditions are optimal for protein stability.[12]
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Bioconjugation Techniques Utilizing Short PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] A critical component in this chemical strategy is the linker, which bridges the biomolecule to another moiety, such as a drug, imaging agent, or nanoparticle. Polyethylene glycol (PEG) linkers are widely favored due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[2][3][4] The length of the PEG chain is a crucial design parameter. While long PEG chains are known for significantly extending circulation half-life, short PEG linkers (typically with <12 PEG units) offer distinct advantages, including creating more compact conjugates, potentially improving payload release, and providing sufficient hydrophilicity to overcome the aggregation and solubility issues of hydrophobic payloads without introducing significant steric hindrance.[5][6] This document provides an overview of common bioconjugation techniques that employ short PEG linkers, detailed experimental protocols, and a summary of quantitative data to guide linker selection.
Common Bioconjugation Chemistries with Short PEG Linkers
The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule. Short PEG linkers can be equipped with a variety of reactive groups to target specific amino acid residues or other moieties.
Amine-Reactive Chemistry: NHS Ester Coupling
N-Hydroxysuccinimide (NHS) esters are one of the most common classes of amine-reactive moieties. They react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, under mild pH conditions (7.2-9.0) to form stable and covalent amide bonds.[7][8] Given the abundance of lysine residues on the surface of most proteins, this method is versatile but can lead to a heterogeneous mixture of conjugates.[9]
Thiol-Reactive Chemistry: Maleimide Coupling
For more site-specific conjugation, thiol-reactive chemistry is often employed. Maleimide groups react specifically with free sulfhydryl (-SH) groups, found on the side chains of cysteine residues, to form stable thioether bonds.[10] Since free cysteines are less abundant on protein surfaces than lysines, this method allows for more controlled and homogenous bioconjugate production.[9] The reaction is most efficient at a pH range of 6.5-7.5.[11]
Bioorthogonal "Click" Chemistry
Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible.[12] These reactions involve pairs of functional groups that react selectively with each other without interfering with native biological functions.[2] Common examples include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[13] Short PEG linkers functionalized with azides, alkynes, or strained cyclooctynes (like DBCO) enable highly specific, multi-step conjugation strategies.[12][13]
Quantitative Data Summary
The length of a PEG linker significantly influences the properties of the final bioconjugate. The following tables summarize quantitative data comparing the effects of different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) and Efficacy
| Property | Short PEG Linker (e.g., PEG4, PEG8) | Longer PEG Linker (e.g., PEG12, PEG24) | Key Insights |
|---|---|---|---|
| Plasma Clearance | Faster clearance[5] | Slower clearance[5] | Increasing PEG length enhances the hydrodynamic size, reducing renal clearance and prolonging circulation.[7][14] |
| Plasma Half-Life | Shorter half-life[15] | Longer half-life[14][15] | A longer half-life can lead to greater exposure at the target site.[14] |
| In Vitro Potency (IC50) | Generally higher potency (lower IC50)[16] | May have lower potency (higher IC50)[15][16] | Longer linkers might cause steric hindrance, slightly reducing binding affinity or payload delivery efficiency in vitro.[17] |
| Tumor Growth Inhibition | Effective, but may be less than longer linkers | Often shows improved tumor reduction[5] | Enhanced PK properties from longer linkers often lead to better in vivo efficacy despite potentially lower in vitro potency.[16][17] |
Table 2: Effect of PEG Linker Length on Physicochemical Properties
| Property | Short PEG Linker (e.g., PEG2, PEG4) | Longer PEG Linker (e.g., PEG8, PEG12) | Key Insights |
|---|---|---|---|
| Solubility | Improves solubility of hydrophobic payloads[6] | Provides greater improvement in solubility[6] | PEG is hydrophilic; longer chains have a more pronounced effect on the overall solubility of the conjugate.[2] |
| Aggregation | Reduces aggregation[6] | More effective at reducing aggregation | The PEG chain acts as a shield, preventing intermolecular interactions that lead to aggregation.[18] |
| Drug-to-Antibody Ratio (DAR) | Can influence achievable DAR[6] | Can influence achievable DAR[6] | The effect is complex; incorporating a PEG12 spacer increased DAR for a hydrophobic linker-payload but decreased it for a less hydrophobic one.[6] |
| Stability | Generally stable; maleimide conjugates can undergo retro-Michael reaction[19] | Generally stable; may offer more protection from proteolysis[7] | Linker chemistry (e.g., maleimide vs. amide bond) is a primary determinant of stability.[3][19] |
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions. Researchers must optimize conditions for their specific biomolecules and linkers.
Protocol 1: General Protein PEGylation using NHS-Ester-PEG Linkers
Objective: To conjugate a short, amine-reactive PEG linker to a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Short-chain NHS-Ester-PEG linker (e.g., NHS-PEG4, NHS-PEG8)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare the protein solution to a desired concentration (e.g., 1-10 mg/mL) in a reaction buffer like PBS, pH 7.4.[20]
-
NHS-Ester-PEG linkers are moisture-sensitive.[21] Allow the reagent vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO or DMF to create a fresh stock solution (e.g., 10 mM). Do not store the stock solution.[7][21]
-
-
Calculation:
-
Conjugation Reaction:
-
Slowly add the calculated volume of the PEG-NHS stock solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[7][20]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may vary.[7]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted PEG linker and quenched byproducts using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
-
Characterization:
-
Analyze the conjugate to determine the degree of PEGylation (average number of PEGs per protein) and purity using methods like SDS-PAGE, Mass Spectrometry, or HPLC.
-
Protocol 2: Site-Specific Protein Conjugation using Maleimide-PEG Linkers
Objective: To conjugate a short, thiol-reactive PEG linker to a protein's cysteine residue. This often requires prior reduction of disulfide bonds.
Materials:
-
Protein containing accessible cysteine(s) or engineered with a free cysteine.
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5, containing EDTA to prevent disulfide re-oxidation).
-
Reducing Agent (if needed, e.g., TCEP or DTT).
-
Short-chain Maleimide-PEG linker (e.g., Mal-PEG4, Mal-PEG8).
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Quenching Solution (e.g., N-acetylcysteine or L-cysteine).
-
Purification system (e.g., SEC).
Procedure:
-
Protein Preparation (if reduction is needed):
-
Dissolve the protein in Reaction Buffer.
-
Add a 5- to 10-fold molar excess of a reducing agent like TCEP.
-
Incubate for 1-2 hours at room temperature to reduce disulfide bonds.
-
Remove the reducing agent immediately using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF to create a fresh stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Maleimide-PEG stock solution to the reduced protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching:
-
Add a quenching solution (e.g., N-acetylcysteine) in excess to react with any unreacted Maleimide-PEG linker. Incubate for 30 minutes.[9]
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove excess linker and quenching reagent.[9]
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation, determine the degree of labeling, and assess purity.[9]
-
Visualizing Workflows and Logical Relationships
Conclusion
The selection of a linker is a critical step in the design of effective bioconjugates.[5] Short PEG linkers provide a powerful tool to enhance the solubility and stability of hydrophobic payloads and reduce aggregation, without the significant increase in hydrodynamic size associated with long-chain PEGs.[6] The choice between amine-reactive, thiol-reactive, or bioorthogonal chemistry depends on the desired level of site-specificity and the nature of the biomolecule. While longer PEG linkers often lead to superior pharmacokinetic profiles and improved in vivo efficacy, short PEG linkers are advantageous in applications where maintaining high in vitro potency and minimizing steric hindrance are paramount.[16][17] The optimal PEG linker length must be determined empirically, balancing the trade-offs between physicochemical properties, pharmacokinetics, and biological activity for each specific application.[5]
References
- 1. microdetection.cn [microdetection.cn]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. broadpharm.com [broadpharm.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for m-PEG3-CH2CH2COOH in Nanoparticle and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-PEG3-propionic acid (m-PEG3-CH2CH2COOH) is a heterobifunctional linker widely utilized in the modification of nanoparticles and surfaces for biomedical and pharmaceutical applications. Its structure comprises a short, hydrophilic three-unit polyethylene glycol (PEG) chain terminated with a methoxy group at one end and a carboxylic acid group at the other. This configuration offers significant advantages, including enhanced biocompatibility, increased hydrophilicity, and reduced non-specific protein adsorption, collectively known as the "stealth" effect. The terminal carboxylic acid provides a versatile handle for covalent conjugation to amine-functionalized nanoparticles and surfaces through stable amide bond formation.
These application notes provide detailed protocols for the utilization of this compound in the surface modification of nanoparticles and the formation of self-assembled monolayers (SAMs), complete with expected characterization data and workflows.
Data Presentation: Quantitative Analysis of Surface Modification
The following tables summarize typical quantitative data obtained during the characterization of nanoparticles and surfaces modified with short-chain PEG derivatives. These values are representative and may vary depending on the specific nanoparticle or substrate, initial surface chemistry, and reaction conditions.
Table 1: Characterization of this compound Modified Nanoparticles
| Parameter | Technique | Typical Value Before Modification | Typical Value After Modification | Purpose |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Varies (e.g., 50 nm) | Increase of 5-15 nm | To confirm the presence of the PEG layer on the nanoparticle surface. |
| Zeta Potential | Zeta Potential Measurement | Varies (e.g., -30 mV for citrate-stabilized gold nanoparticles) | Shift towards neutral (e.g., -5 to -15 mV) | To assess the change in surface charge, indicating successful PEGylation.[1] |
| PEG Surface Density | Thermogravimetric Analysis (TGA) | N/A | Varies (e.g., 0.5-5 PEG/nm²) | To quantify the amount of PEG linker attached to the nanoparticle surface.[2] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.2 | To ensure the nanoparticle population remains monodisperse after modification. |
Table 2: Characterization of this compound Self-Assembled Monolayers (SAMs) on Gold Surfaces
| Parameter | Technique | Typical Value for Bare Gold | Typical Value for m-PEG3-SAM | Purpose |
| Water Contact Angle | Contact Angle Goniometry | ~90° | 40° - 70° | To confirm the increased hydrophilicity of the surface due to the PEG layer. |
| SAM Thickness | Ellipsometry | N/A | 1 - 3 nm | To measure the thickness of the formed monolayer. |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Au signals | Presence of C, O, and attenuated Au signals | To confirm the elemental composition of the modified surface. |
Experimental Protocols
Protocol 1: Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups (e.g., aminated silica or iron oxide nanoparticles) using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS or deionized water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid Groups:
-
In a clean reaction tube, add the this compound solution to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of this compound.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by centrifugation. The speed and duration will depend on the size and density of the nanoparticles.
-
Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and resuspension steps at least three times to remove unreacted PEG linker and byproducts.
-
Resuspend the final purified PEGylated nanoparticles in a suitable buffer for storage at 4°C.
-
Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol details the formation of a self-assembled monolayer of a thiol-derivatized this compound on a gold surface. This requires a preliminary step to convert the carboxylic acid to a thiol. A more direct approach for gold surfaces is to use a thiol-terminated PEG, such as m-PEG3-SH. However, if starting with the carboxylic acid form, a two-step process is necessary. For simplicity and a more common procedure, the following protocol will describe the formation of a SAM using a pre-thiolated PEG, which is structurally analogous.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
m-PEG3-SH (as a stand-in for a thiolated version of the topic molecule)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water (18.2 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Rinse the substrates with anhydrous ethanol and dry under a gentle stream of nitrogen.
-
Use the cleaned substrates immediately.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of the thiol-PEG in anhydrous ethanol in a clean glass vial.
-
Sonicate the solution for 5 minutes to ensure it is fully dissolved.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrates in the vial containing the thiol-PEG solution, ensuring the entire gold surface is submerged.
-
Incubate the substrates in the solution for 12-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere.
-
Mandatory Visualizations
Caption: Workflow for Nanoparticle Modification with this compound.
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
Caption: Properties and Applications of this compound.
References
Applications of m-PEG3-CH2CH2COOH in Peptide Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-CH2CH2COOH, also known as 11-methoxy-3,6,9-trioxaundecanoic acid, is a short, discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in peptide synthesis and modification. Its defined length, hydrophilicity, and terminal carboxylic acid group make it a versatile tool for enhancing the therapeutic properties of peptides. The covalent attachment of PEG chains, a process known as PEGylation, can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can enhance solubility, improve stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis and modification.
Key Applications
-
Improved Pharmacokinetics: PEGylation increases the size of the peptide, reducing renal clearance and extending its presence in systemic circulation.[3]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides and protect them from enzymatic degradation.[4]
-
Reduced Immunogenicity: The PEG moiety can mask antigenic epitopes on the peptide, lowering the risk of an immune response.[5]
-
Linker for Complex Conjugates: The terminal carboxylic acid allows for the conjugation of peptides to other molecules, such as small molecule drugs, imaging agents, or larger proteins, making it a valuable component in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a peptide with an activated this compound linker in a solution-phase conjugation. These values can serve as a starting point for optimization.
| Parameter | Recommended Condition/Value | Notes |
| Peptide Concentration | 1-5 mg/mL | Dependent on the solubility of the peptide. |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2 : 5 | This is a starting point and may require optimization.[6] |
| Molar Ratio (Peptide:PEG-Linker) | 1 : 20 | A molar excess of the PEG linker helps to drive the reaction to completion.[6] |
| Activation pH / Time | pH 5.5 - 6.0 / 30 min | Use of 0.1 M MES buffer is recommended for the activation step.[6] |
| Conjugation pH / Time | pH 7.2 - 7.5 / 4 hours | Use of 1X PBS buffer at room temperature for the conjugation step.[6] |
| Post-Purification Yield | 40-70% | Highly dependent on the specific peptide sequence and the scale of the reaction.[6] |
| Post-Purification Purity | >95% | As determined by analytical RP-HPLC.[6] |
Experimental Protocols
Protocol 1: Solution-Phase N-Terminal PEGylation of a Peptide
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to the free N-terminal amine of a peptide in solution.
Materials and Equipment:
-
This compound
-
Peptide with a free N-terminus
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization
Procedure:
-
Preparation of Reagents:
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
To the solution of this compound, add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.[6]
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the peptide solution (a 20-fold molar excess of the PEG linker is a good starting point).[6]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.[6]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted activated esters.[6]
-
-
Purification and Characterization:
Caption: Workflow for solution-phase N-terminal peptide PEGylation.
Protocol 2: Solid-Phase N-Terminal PEGylation of a Peptide
This protocol describes the coupling of this compound to the free N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Equipment:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar (e.g., HATU, COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel and shaker
-
RP-HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Fmoc group still attached) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[8]
-
Immediately add the activated this compound solution to the washed resin.[8]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test) to ensure completion.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin-bound PEGylated peptide thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[9]
-
-
Peptide Isolation and Purification:
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[8]
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the PEGylated peptide by RP-HPLC and characterize by mass spectrometry.
-
Caption: Workflow for solid-phase N-terminal peptide PEGylation.
References
- 1. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of antibody-drug conjugates (ADCs) utilizing non-cleavable linkers. This document outlines the underlying principles, advantages, and challenges of this ADC class, and provides detailed protocols for their synthesis, characterization, and evaluation.
Introduction to Non-Cleavable Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Non-cleavable linkers are characterized by their high stability in systemic circulation, only releasing the cytotoxic payload upon lysosomal degradation of the antibody within the target cell. This mechanism minimizes premature drug release and associated off-target toxicities, offering a wider therapeutic window.[1][2]
The most prominent example of an ADC with a non-cleavable linker is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which employs the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to conjugate the anti-HER2 antibody trastuzumab to the microtubule inhibitor DM1.[3]
Mechanism of Action
The mechanism of action for ADCs with non-cleavable linkers is a multi-step process that relies on the targeted delivery and intracellular processing of the conjugate.
-
Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of cancer cells.[4] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking and Degradation: Once inside the cell, the complex is trafficked to the lysosome.[4] Within the acidic environment of the lysosome, cellular proteases degrade the antibody component of the ADC.[5]
-
Payload Release and Cytotoxicity: The degradation of the antibody releases the payload, which is still attached to the linker and an amino acid residue (e.g., lysine for SMCC-based ADCs).[3] This payload-linker-amino acid complex is the active cytotoxic agent. For instance, in the case of T-DM1, the released lysine-MCC-DM1 metabolite binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[6][7]
dot
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Data Presentation: Comparative Analysis of Non-Cleavable ADCs
The following tables summarize key quantitative data for ADCs featuring non-cleavable linkers to facilitate comparison of their performance characteristics.
Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
| ADC Configuration | Linker Type | Payload | Target Cell Line | IC50 | Reference(s) |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | SK-BR-3 (HER2+) | 0.007 - 0.018 µg/mL | [8] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | BT-474 (HER2+) | 0.085 - 0.148 µg/mL | [8] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | KMCH-1 (HER2+) | 0.031 µg/mL | [9] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | Mz-ChA-1 (HER2+) | 1.3 µg/mL | [9] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | KKU-100 (HER2 low) | 4.3 µg/mL | [9] |
| anti-CD70 Ab-MCC-DM1 | Thioether | DM1 | 786-0 (CD70+) | ~1 nM | [4] |
| mil40-Cys-linker-MMAE | Thioether | MMAE | BT-474 (HER2+) | 10⁻¹¹ M | [10] |
Table 2: In Vivo Efficacy of ADCs with Non-Cleavable Linkers in Xenograft Models
| ADC Configuration | Linker Type | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | KMCH-1 | 20 mg/kg, once every 3 weeks | 108% (at day 21) | [9] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether | DM1 | Mz-ChA-1 | 20 mg/kg, once every 3 weeks | 75% (at day 21) | [9] |
| Ab-SMCC-DM1 | Thioether | DM1 | EpCAM Xenograft | 15 mg/kg | Less active than cleavable linker ADC at 3 mg/kg | [11][12] |
Table 3: Plasma Stability of ADCs with Non-Cleavable Linkers
| ADC Configuration | Linker Type | Payload | Plasma Half-life (Species) | Reference(s) |
| Trastuzumab-DM1 (T-DM1) | Thioether | DM1 | ~3-4 days (Human) | [13] |
| Ab-SMCC-DM1 | Thioether | DM1 | 10.4 days (Mouse) | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs with non-cleavable linkers.
Protocol 1: Synthesis of an ADC using a SMCC Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody via the heterobifunctional SMCC linker.
dot
Caption: Workflow for ADC synthesis using an SMCC linker.
Materials:
-
Monoclonal antibody (mAb)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Thiol-containing cytotoxic payload (e.g., DM1)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Thiol Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines.
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal molar excess depends on the antibody concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column pre-equilibrated with Thiol Reaction Buffer to remove unreacted SMCC.
-
Conjugation to Thiol-Containing Payload:
-
Dissolve the thiol-containing payload in DMSO to a known concentration.
-
Add the payload solution to the maleimide-activated antibody at a slight molar excess (e.g., 1.5-fold) relative to the number of maleimide groups introduced.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add a quenching agent like N-ethylmaleimide to cap any unreacted maleimide groups on the antibody.
-
Purification of the ADC: Purify the ADC from unreacted payload and other small molecules using SEC.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), monomer content, and endotoxin levels.
Protocol 2: Characterization of ADCs with Non-Cleavable Linkers
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Analyze the purified ADC using a HIC column on an HPLC system.
-
Use a decreasing salt gradient to elute the different drug-loaded species (DAR 0, 2, 4, etc.) based on their hydrophobicity.
-
Integrate the peak area for each species.
-
Calculate the average DAR using a weighted average of the different drug-loaded species.
B. Plasma Stability Assay
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for a time course (e.g., 0, 24, 48, 72, 120, 168 hours).
-
At each time point, take an aliquot and freeze it at -80°C.
-
Quantify the amount of intact ADC at each time point using an ELISA that captures the antibody and detects the payload.
-
Alternatively, use LC-MS to monitor the release of the free payload from the ADC over time.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC against a cancer cell line.
dot
Caption: Workflow for an in vitro cytotoxicity assay.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
ADC constructs
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HER2-positive cancer cell line (e.g., BT-474, NCI-N87)
-
Matrigel (optional)
-
ADC construct
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously at the desired dosing regimen (e.g., 10 mg/kg, once every 3 weeks).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
Signaling Pathway Visualization
The cytotoxic payloads delivered by non-cleavable ADCs, such as DM1, exert their effects by disrupting critical cellular signaling pathways. DM1, a maytansinoid, is a potent microtubule inhibitor. Its binding to tubulin disrupts the dynamics of microtubule assembly and disassembly, leading to a cascade of events that culminate in cell death.
dot
Caption: Signaling pathway of DM1-induced cytotoxicity.
The antibody component of the ADC, such as trastuzumab, can also contribute to the overall anti-tumor effect by inhibiting signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[14]
Conclusion
The development of ADCs with non-cleavable linkers represents a significant advancement in targeted cancer therapy. Their enhanced stability in circulation translates to a favorable safety profile and a wider therapeutic window. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel and effective ADCs based on this promising technology. A thorough understanding of the mechanism of action and careful optimization of each component are paramount to the successful clinical translation of these next-generation cancer therapeutics.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG3-CH2CH2COOH in Diagnostic Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly sensitive and specific diagnostic probes is a cornerstone of modern molecular imaging and diagnostics. The choice of linker molecule to conjugate a targeting moiety (e.g., antibody, peptide, or oligonucleotide) to a signaling or imaging agent (e.g., fluorescent dye, radionuclide) is critical for the overall performance of the probe. m-PEG3-CH2CH2COOH is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity, biocompatibility, and a defined length, making it an attractive candidate for the synthesis of diagnostic probes. Its terminal carboxylic acid allows for versatile conjugation to amine-containing molecules following activation.
These application notes provide a comprehensive overview of the use of this compound in the creation of diagnostic probes, complete with detailed experimental protocols, data presentation in tabular format, and workflow visualizations.
Advantages of Using this compound in Diagnostic Probes
The incorporation of a short PEG linker like this compound can offer several advantages in the design of diagnostic probes:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the probe and protect it from enzymatic degradation, leading to a longer circulation half-life.
-
Reduced Immunogenicity: PEGylation can shield the probe from recognition by the immune system, reducing the risk of an adverse immune response.[1]
-
Improved Pharmacokinetics: The PEG linker can influence the biodistribution and clearance of the probe, potentially leading to higher accumulation at the target site and lower background signals.[1]
-
Precise Spacer Control: As a discrete PEG linker, this compound provides a defined and uniform distance between the targeting and signaling moieties, which can be crucial for optimal function.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid can be activated to react with primary amines on a wide range of biomolecules, providing a versatile method for probe synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O6 |
| Molecular Weight | 236.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
| CAS Number | 67319-28-2 |
Table 2: Comparative Performance of Diagnostic Probes with Different PEG Linker Lengths
| Probe Characteristic | No PEG Linker | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG12) |
| Target Binding Affinity (Km) | Higher (Lower Affinity) | Lower (Higher Affinity) | Lowest (Highest Affinity) |
| In Vivo Stability | Lower | Higher | Highest |
| Tumor-to-Background Ratio | Moderate | High | Higher, but may have increased kidney uptake |
| Blood Retention Time | Short | Moderate | Long |
| Renal Clearance | Fast | Moderate | Slow |
Note: This table summarizes general trends observed in studies comparing different PEG linker lengths. Actual values will be specific to the probe and target.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 200 mM and 500 mM, respectively.
-
To the this compound solution, add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated m-PEG3-CH2CH2-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.
Caption: Activation of this compound using EDC and NHS to form an amine-reactive NHS ester.
Protocol 2: Conjugation of Activated m-PEG3-CH2CH2-NHS Ester to an Antibody
This protocol provides a general procedure for conjugating the activated PEG linker to a primary amine on an antibody.
Materials:
-
Activated m-PEG3-CH2CH2-NHS ester (from Protocol 1)
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in a suitable conjugation buffer.
-
Add a 10- to 20-fold molar excess of the activated m-PEG3-CH2CH2-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the PEGylated antibody from excess, unreacted PEG linker and quenching reagents using a size-exclusion chromatography column.
-
Characterize the conjugate to determine the degree of PEGylation (e.g., using MALDI-TOF mass spectrometry).
Protocol 3: Synthesis of a Fluorescent Diagnostic Probe
This protocol outlines the synthesis of a fluorescent probe by conjugating an amine-modified fluorescent dye to the PEGylated antibody from Protocol 2.
Materials:
-
PEGylated antibody (from Protocol 2)
-
Amine-reactive fluorescent dye (e.g., NHS ester of a cyanine dye)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
The carboxylic acid terminus of the PEG linker on the antibody must first be activated using the EDC/NHS chemistry described in Protocol 1.
-
Immediately after activation, add the amine-modified fluorescent dye to the activated PEGylated antibody solution. A 5- to 10-fold molar excess of the dye is a good starting point.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Purify the final fluorescently labeled antibody probe using size-exclusion chromatography to remove unconjugated dye.
-
Characterize the final probe by measuring the protein concentration (e.g., BCA assay) and the dye concentration (spectrophotometrically) to determine the dye-to-antibody ratio.
Caption: General workflow for the synthesis of a fluorescent diagnostic probe using this compound.
Signaling Pathways and Logical Relationships
The creation of a diagnostic probe involves a series of logical steps to link a targeting moiety to a signaling moiety. The this compound linker acts as a bridge in this process.
Caption: Logical relationship between the components of a diagnostic probe facilitated by the PEG linker.
Conclusion
This compound is a valuable tool for the development of diagnostic probes, offering a means to improve their physicochemical and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to incorporate this versatile linker into their probe design and synthesis workflows. Optimization of conjugation ratios and reaction conditions for each specific application is recommended to achieve the desired probe performance.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Amide Bond Formation with m-PEG3-CH2CH2COOH
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the amide coupling of m-PEG3-CH2CH2COOH, a common process in bioconjugation and drug delivery system development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry for coupling this compound to a primary amine?
The formation of an amide bond between this compound and a primary amine (-NH2) is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This process occurs in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the PEG reagent to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and is prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1][2][3]
Q2: What are the primary reasons for low yield in this reaction?
Low yields in PEGylation reactions are often attributed to a few key factors:
-
Hydrolysis of the NHS ester: The amine-reactive NHS ester is susceptible to hydrolysis in aqueous buffers, which converts it back to the unreactive carboxylic acid. This competing reaction is a major cause of low conjugation efficiency.[2]
-
Suboptimal Reaction Conditions: Incorrect pH, inappropriate buffer choice, and non-ideal reactant stoichiometry can significantly hinder the reaction.[1][2][4]
-
Degraded Reagents: The PEG-acid, EDC, and NHS are all sensitive to moisture. Improper storage can lead to degradation and loss of reactivity.[1][2]
-
Lack of Accessible Amines: The primary amines on the target molecule may be sterically hindered or buried within the molecule's structure, making them unavailable for reaction.[2]
Q3: What are the optimal pH and buffer conditions for the two-step coupling reaction?
A two-step protocol with distinct pH conditions for each stage is highly recommended to maximize yield.[1][5]
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0 . A non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[1][5][6]
-
Conjugation Step: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2 to 8.0 . For this step, buffers such as phosphate-buffered saline (PBS) or borate buffer are commonly used.[1][5] Using buffers that contain primary amines, like Tris or glycine, should be avoided as they will compete with the target molecule for the activated PEG.[2][6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Problem 1: No or very little PEGylated product is observed.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Use fresh vials of this compound, EDC, and NHS. Ensure they are warmed to room temperature before opening to prevent moisture condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] |
| Incorrect Buffer | Ensure you are using a non-amine, non-carboxylate buffer (e.g., MES) for the activation step and an amine-free buffer (e.g., PBS) for the conjugation step.[1][5][6] |
| Suboptimal pH | Verify the pH of your buffers. The activation step should be between pH 4.5-6.0, and the conjugation step between pH 7.2-8.0.[1][5] |
| Inaccessible Amines on Target | If possible, consider performing the reaction under partial denaturing conditions (if your molecule can be refolded) to expose buried amine groups.[2] |
Problem 2: Incomplete reaction with a mixture of unreacted starting material and the desired product.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratios | The stoichiometry of the reactants is crucial. Increase the molar excess of the EDC and NHS over the this compound. A good starting point is a 2 to 10-fold molar excess of EDC over the PEG-acid.[1] |
| Insufficient Reaction Time | The reaction may not have reached completion. Increase the incubation time for the conjugation step (e.g., from 2 hours to 4 hours at room temperature, or overnight at 4°C).[2] |
| Low Concentration of Reactants | The desired reaction is concentration-dependent, while the competing hydrolysis is not. If possible, increase the concentration of your target molecule (a concentration greater than 2 mg/mL is recommended).[2] |
| Steric Hindrance | The target amine on your molecule may be in a sterically hindered location. Consider using a PEG linker with a longer spacer arm to overcome this.[4] |
Problem 3: Product precipitation or aggregation during the reaction.
| Potential Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If your PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically less than 10% v/v) to prevent protein denaturation. |
| Exposure of Hydrophobic Residues | The conjugation process may alter the protein's conformation, exposing hydrophobic regions. Try adding solubility-enhancing excipients like arginine to the reaction buffer. |
Experimental Protocols
Protocol 1: Two-Step Amide Coupling in Aqueous Buffer
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents stored at low temperatures to equilibrate to room temperature before opening.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound (Step 1):
-
Conjugation to Amine-Containing Molecule (Step 2):
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS-activated PEG.[3]
-
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[][9]
-
Characterization and Analysis
A summary of common analytical techniques to assess the success of your PEGylation reaction.
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[] |
| Size-Exclusion Chromatography (SEC) | To separate the PEGylated product from the unreacted protein and free PEG, based on their differences in hydrodynamic radius.[] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the molecular weight of the PEGylated product and determine the degree of PEGylation.[][11] |
| HPLC (Reversed-Phase or Ion-Exchange) | To separate and quantify the different PEGylated species and unreacted starting materials.[][12] |
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflow for amide bond formation and a decision tree for addressing low yield.
Caption: General workflow for EDC/NHS mediated amide bond formation.
Caption: Decision tree for troubleshooting low amide coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of m-PEG3-CH2CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification strategies for molecules conjugated with m-PEG3-CH2CH2COOH. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and achieve high-purity conjugates for your research and drug development needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main challenges arise from the reaction mixture's heterogeneity, which can contain the desired conjugate, unreacted starting materials (both the molecule and the this compound linker), and reaction byproducts. The relatively small size of the m-PEG3 linker can make separation from the unconjugated molecule difficult, especially if the molecule itself is small.
Q2: Which purification methods are most effective for this compound conjugates?
The most common and effective methods leverage differences in size, charge, and hydrophobicity between the conjugate and impurities. These include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for purifying smaller conjugates like peptides and small molecules based on hydrophobicity.[1][2]
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger conjugate from smaller unreacted linkers and reagents.[1][3]
-
Ion Exchange Chromatography (IEX): Useful if the conjugation of the this compound linker alters the overall charge of the target molecule.[3]
Q3: How do I choose the best purification method for my specific conjugate?
The choice of method depends on the properties of your target molecule. A general decision-making workflow is as follows:
Caption: Workflow for selecting the appropriate purification method.
Q4: How can I confirm the purity and identity of my final conjugate?
A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess purity by observing a single, sharp peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate, verifying the successful attachment of the this compound linker.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the conjugate.
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Conjugate and Unreacted Molecule | 1. Inappropriate gradient slope. 2. Unsuitable mobile phase additive. 3. Incorrect column chemistry. | 1. Optimize the gradient to be shallower for better resolution. 2. Use 0.1% trifluoroacetic acid (TFA) in both mobile phases to improve peak shape. 3. If using a C18 column, consider a C8 or a different stationary phase. |
| Low Recovery of the Conjugate | 1. Irreversible binding to the column. 2. Precipitation of the conjugate on the column. | 1. Modify the mobile phase; for example, by adjusting the organic solvent or pH. 2. Ensure the sample is fully dissolved before injection and consider reducing the sample concentration. |
| Broad Peaks | 1. The inherent nature of the PEG can sometimes cause broadening. 2. Sub-optimal chromatographic conditions. | 1. While m-PEG3 is monodisperse, interactions with the stationary phase can cause broadening. 2. Increase the column temperature (e.g., to 40-50°C) to improve peak shape.[4] |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Conjugate and Unreacted Molecule | 1. The size difference between the conjugate and the unreacted molecule is too small for the column's resolution. | 1. Use a longer column or a column with a smaller particle size for higher resolution. 2. If size-based separation is not feasible, switch to an orthogonal method like RP-HPLC or IEX. |
| Low Recovery | 1. Non-specific binding to the column matrix. | 1. Add excipients like arginine to the mobile phase to reduce hydrophobic interactions.[5] 2. Ensure the column is thoroughly equilibrated with the mobile phase. |
| Presence of Aggregates | 1. Harsh reaction or purification conditions. | 1. Optimize the pH and ionic strength of the mobile phase to maintain the stability of the conjugate. |
Experimental Protocols
Protocol 1: Purification of a Small Molecule this compound Conjugate by RP-HPLC
This protocol is designed for the high-purity purification of a small molecule or peptide conjugated with this compound.
Materials and Equipment:
-
RP-HPLC system with a UV detector (and ideally an ELSD or CAD for non-UV active compounds)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Sample dissolved in a minimal amount of Mobile Phase A or a compatible solvent
-
0.22 µm syringe filters
Caption: General workflow for RP-HPLC purification.
Methodology:
-
Sample Preparation: Dissolve the crude conjugate in a minimal volume of a suitable solvent (e.g., a mixture of water and acetonitrile) and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to separate the components. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to identify those containing the pure conjugate.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to remove the mobile phase and obtain the purified conjugate as a solid.
Protocol 2: Purification of a Protein this compound Conjugate by SEC
This protocol is suitable for separating a larger protein conjugate from the smaller, unreacted this compound linker.
Materials and Equipment:
-
SEC system (e.g., FPLC or HPLC) with a UV detector
-
SEC column with an appropriate molecular weight fractionation range
-
Mobile Phase: A filtered and degassed buffer suitable for the protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sample in a buffer compatible with the mobile phase
Caption: General workflow for Size Exclusion Chromatography purification.
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Loading: Inject the sample onto the column. For optimal resolution, the sample volume should be less than 5% of the total column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller unreacted protein and then the this compound linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE to check for the presence of the higher molecular weight conjugate and by UV-Vis spectroscopy to determine protein concentration.
-
Pooling: Pool the fractions containing the pure conjugate.
By following these guidelines and protocols, researchers can effectively purify their this compound conjugates, ensuring the quality and reliability of their subsequent experiments and applications.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing protein aggregation during the PEGylation process.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a complex issue that can stem from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can cause aggregation.[1][2][3]
-
Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, which promotes aggregation.[1][4]
-
Poor Reagent Quality: Impurities or a high percentage of bifunctional molecules in a PEG reagent that is intended to be monofunctional can lead to unintended cross-linking and aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1]
-
Inherent Protein Instability: Some proteins are naturally more prone to aggregation due to their structure and physicochemical properties.[1]
Q2: How can I detect protein aggregation during my PEGylation experiment?
You can detect protein aggregation through several methods:
-
Visual Inspection: In severe cases, aggregation is visible as turbidity or the formation of precipitates in the solution.[5]
-
Spectrophotometry: An increase in light scattering due to aggregation can be measured by monitoring the absorbance at wavelengths in the UV-Vis range (e.g., 340-600 nm).
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. The appearance of high molecular weight peaks or a shift in the main peak towards a shorter retention time can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, aggregates may appear as high molecular weight bands that do not enter the resolving gel.
Q3: What are some common strategies to prevent aggregation during PEGylation?
Preventing aggregation often requires a multi-pronged approach focused on optimizing reaction conditions and utilizing stabilizing agents. Key strategies include:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1][6] Lowering the temperature (e.g., to 4°C) can slow down aggregation.[1]
-
Use High-Quality, Monofunctional PEG Reagents: To avoid intermolecular cross-linking, use monofunctional PEG reagents with low polydispersity and high purity.[1]
-
Employ Site-Specific PEGylation: Techniques that target specific amino acid residues (e.g., N-terminus or engineered cysteines) can offer better control over the conjugation process and reduce the risk of aggregation.[7]
-
Add Stabilizing Excipients: The inclusion of excipients such as sugars, polyols, amino acids, or non-ionic surfactants in the reaction buffer can significantly enhance protein stability and prevent aggregation.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to protein aggregation during PEGylation.
| Issue | Possible Cause | Troubleshooting Steps |
| Immediate precipitation upon adding PEG reagent | High protein concentration or suboptimal buffer conditions (pH, ionic strength) leading to rapid aggregation.[1] | - Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[1] - Optimize Buffer: Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.[1] |
| Gradual increase in turbidity during the reaction | Reaction conditions are slowly inducing protein unfolding and aggregation over time.[1] | - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation and aggregation processes.[1] - Add Stabilizing Excipients: Incorporate stabilizers like sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer.[1] |
| High molecular weight aggregates observed by SEC | Intermolecular cross-linking due to bifunctional PEG linkers or impurities in monofunctional PEG reagents.[1] | - Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.[1] - Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.[1] - Switch to Monofunctional PEG: If not essential, use a monofunctional PEG to eliminate the possibility of cross-linking.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG reagent (e.g., mPEG-NHS, mPEG-maleimide)
-
A series of buffers with varying pH values (e.g., phosphate, borate, HEPES)
-
96-well microplate
-
Plate reader for turbidity measurements
-
Equipment for SDS-PAGE and SEC analysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your protein in a suitable buffer.
-
Prepare a stock solution of the activated PEG reagent in the same buffer or a compatible solvent (e.g., DMSO).
-
-
Set Up Screening Matrix:
-
In a 96-well plate, set up a matrix of reactions, varying one parameter at a time:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Test different molar excess of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Test a range of pH values around the pKa of the target reactive group (e.g., pH 7.0-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[2][6]
-
Temperature: Incubate plates at different temperatures (e.g., 4°C, room temperature).
-
-
-
Incubate Reactions:
-
Add the PEG reagent to the protein solutions to initiate the reactions.
-
Incubate the plate with gentle mixing for a set period (e.g., 2 hours).
-
-
Analyze Aggregation:
-
Turbidity Measurement: Measure the absorbance of each well at 340 nm using a plate reader. Higher absorbance indicates increased aggregation.
-
SDS-PAGE: Analyze samples from promising conditions to visualize the extent of PEGylation and the presence of high molecular weight aggregates.
-
SEC: Further analyze the most promising conditions to quantify the percentage of monomer, dimer, and larger aggregates.
-
-
Identify Optimal Conditions:
-
Select the conditions that result in the highest degree of PEGylation with the lowest level of aggregation.
-
Protocol 2: Screening for Effective Stabilizing Excipients
This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine, Proline
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Procedure:
-
Set up Reactions:
-
Prepare a series of PEGylation reactions using the optimal conditions determined in Protocol 1.
-
-
Add Excipients:
-
To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
-
Incubation and Analysis:
-
Incubate the reactions and analyze for aggregation as described in Protocol 1 (turbidity, SDS-PAGE, SEC).
-
-
Compare and Select:
-
Compare the level of aggregation in the presence of different excipients to a control reaction with no excipient.
-
Select the most effective stabilizer and its optimal concentration for your PEGylation reaction.
-
Table 1: Common Stabilizing Excipients and Their Typical Concentrations
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification.[1] |
| Sorbitol, Glycerol | 5-20% (w/v) | Preferential exclusion, increases solvent viscosity.[1] | |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation by interacting with hydrophobic and charged regions.[1][3] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and stabilize protein structure.[1] |
Visualizations
Caption: A flowchart for systematically troubleshooting aggregation issues during protein PEGylation.
Caption: Comparison of random vs. site-specific PEGylation strategies to minimize aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
managing steric hindrance with m-PEG3-CH2CH2COOH in bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG3-CH2CH2COOH linkers. The focus is on anticipating and managing steric hindrance to ensure successful bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation, and how does this compound help manage it?
A1: Steric hindrance is the spatial obstruction that prevents chemical reactions from occurring efficiently due to the size and shape of molecules.[1] In bioconjugation, this can happen when the target functional group (e.g., a lysine residue's primary amine) on a biomolecule is buried within its three-dimensional structure or shielded by other parts of the molecule, preventing the PEG linker from accessing it.[1][2] The this compound linker, with its flexible three-unit polyethylene glycol chain, acts as a spacer. This spacer increases the distance between the biomolecule and the conjugated payload, which can help overcome the steric barriers that might otherwise impede the interaction of the conjugated molecule with its target.[3]
Q2: What are the common signs that steric hindrance is negatively impacting my conjugation reaction?
A2: Several indicators suggest that steric hindrance may be an issue in your experiment:
-
Low or No Conjugation Yield: The most common sign is a final bioconjugate amount that is significantly lower than expected.[1]
-
Incomplete Conjugation: Even when using an excess of the this compound linker, the target biomolecule does not become fully conjugated.[1]
-
Lack of Site-Specificity: The conjugation occurs at more accessible, but unintended, sites on the biomolecule's surface.[1]
-
Protein Aggregation or Precipitation: Modification at easily accessible sites can sometimes alter the protein's surface properties, leading to aggregation.[1]
Q3: How does the length of the PEG linker affect the properties of the final bioconjugate?
A3: The length of the PEG linker is a critical design parameter that creates a trade-off between pharmacokinetic properties and biological activity. Longer PEG chains generally improve a bioconjugate's solubility, stability, and in vivo half-life by providing a better shield against proteases and reducing renal clearance.[3][4][5] However, they can also increase steric hindrance, which may interfere with the biomolecule's ability to bind to its target, potentially reducing its bioactivity.[2][3][6] The optimal linker length depends on the specific biomolecule, the payload, and the therapeutic goal, requiring empirical validation.[3]
Q4: What are the optimal pH conditions for coupling this compound to a biomolecule using EDC/NHS chemistry?
A4: The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically at a pH of 4.5 to 6.0 .[7][8] A buffer like MES (2-(N-morpholino)ethanesulfonic acid) is recommended as it lacks competing primary amines and carboxylates.[7][8]
-
Coupling Step: The reaction of the activated NHS-ester with the primary amines on the target biomolecule is most efficient at a pH of 7.0 to 8.5 .[7][9] A buffer such as PBS (Phosphate-Buffered Saline) is commonly used for this step.[7]
Q5: Why is my EDC reagent failing? I'm seeing very low conjugation efficiency.
A5: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly sensitive to moisture. The primary reason for failure is hydrolysis, which inactivates the reagent.[7][10] To prevent this, it is crucial to use a fresh, unopened vial of EDC whenever possible, store it in a desiccator, and allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold reagent.[7][11]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound for bioconjugation, particularly issues related to steric hindrance and reaction chemistry.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive EDC/NHS Reagents: Reagents have degraded due to moisture exposure or improper storage.[7][10] | Use a fresh, unopened vial of EDC and high-purity NHS. Equilibrate reagents to room temperature in a desiccator before opening.[7][11] |
| Suboptimal pH: The pH for the activation or coupling step is outside the optimal range.[8] | Calibrate your pH meter and verify that the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.0-8.5.[7] | |
| Steric Hindrance: The target amine on the biomolecule is not accessible to the PEG linker.[1] | Consider using a longer PEG linker to increase reach.[1] Alternatively, cautiously adjust pH or temperature to induce minor, reversible conformational changes that might expose the target site.[1] | |
| Insufficient Molar Excess of Reagents: The ratio of EDC/NHS to the PEG linker is too low.[7] | Increase the molar excess of EDC and NHS. A starting point of 2- to 10-fold molar excess of EDC over the PEG linker is recommended.[8] | |
| Precipitation of Conjugate During Reaction | High Reagent Concentration: The concentration of the biomolecule or PEG linker is too high, leading to solubility issues.[8] | Reduce the concentration of the reactants. Perform a solubility test before starting the large-scale reaction. |
| Insufficient PEGylation: The m-PEG3 chain may be too short to provide adequate shielding for a particularly hydrophobic payload, leading to intermolecular interactions and aggregation.[12] | Use a PEG linker with a longer chain (e.g., PEG12, PEG24) or a branched PEG linker to provide a more effective hydrophilic shield.[12] | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Using reagents from different lots or of varying purity. | Use high-purity, fresh reagents for all experiments. Avoid repeatedly opening and closing reagent vials.[7] |
| Inconsistent Reaction Timing: Incubation times for the activation and coupling steps are not standardized. | Precisely control and standardize the incubation times for both the activation (typically 15-30 minutes) and coupling (2 hours to overnight) steps.[7][13] |
Troubleshooting Workflow for Low Conjugation Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions.
Quantitative Data Summary
The selection of a PEG linker's length significantly impacts the final conjugate's performance. The following table summarizes these effects based on compiled data.
| Parameter | Effect of Shorter PEG Linker (e.g., PEG3) | Effect of Longer PEG Linker (e.g., PEG12, PEG24) | Key Considerations |
| In Vitro Potency / Binding Affinity | Generally higher, as there is less potential for steric interference with the target binding site.[3][6] | May be reduced due to steric shielding of the biomolecule's active site.[2][3] | The optimal length is highly dependent on the location of the conjugation site relative to the active site. |
| Solubility | Improves solubility of hydrophobic payloads. | Provides a greater improvement in solubility due to a larger hydrophilic shield.[3] | Important for preventing aggregation, especially with high drug-to-antibody ratios (DAR). |
| In Vivo Half-Life | Modest increase in circulation half-life. | Significantly prolongs circulation half-life by increasing hydrodynamic radius and reducing renal clearance.[3][14] | A study showed sfGFP (28 kDa) half-life increased from 0.13 h to over 1.34 h with a fatty acid-PEG conjugate.[14] |
| Immunogenicity | Less likely to mask immunogenic epitopes on the protein surface. | More effective at shielding epitopes, potentially reducing the immunogenic response to the protein.[3][15] | While PEG itself is considered non-immunogenic, anti-PEG antibodies can develop in some cases.[15] |
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Primary Amine
This protocol details the two-step procedure for conjugating the carboxyl group of the PEG linker to a primary amine (e.g., on a lysine residue) of a target protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature in a desiccator before opening.[7]
-
Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. Do not store these solutions.[8]
-
Dissolve the this compound linker in Activation Buffer.
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.
-
A common molar ratio is 1:2:5 (PEG-acid:EDC:NHS), though optimization may be required.[13]
-
Incubate the activation reaction for 15-30 minutes at room temperature.[7][13] This step forms the more stable NHS ester intermediate.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately add the activated PEG-NHS ester solution to the biomolecule solution in the Coupling Buffer.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling.[7][13]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted reagents, byproducts, and unconjugated biomolecule.
-
Visualizing the Reaction Pathway
The following diagram illustrates the chemical pathway for the EDC/NHS coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of m-PEG3-CH2CH2COOH Derivatives
Welcome to the technical support center for m-PEG3-CH2CH2COOH and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these valuable linker molecules. Here, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound and other PEG derivatives is oxidative degradation of the polyether backbone.[1][2] While the ether linkages are generally stable to hydrolysis, they can be susceptible to oxidation, especially in the presence of transition metals, oxygen, and light.[3] This degradation can lead to chain cleavage and the formation of impurities.
Q2: How should I store my this compound derivatives to ensure maximum stability?
A2: To maximize stability, this compound and its conjugates should be stored at low temperatures, typically -20°C or lower for long-term storage.[4] For solutions, it is recommended to store them frozen (-20°C).[3] To minimize oxidative degradation, it is best to purge the container with an inert gas like argon or nitrogen and protect it from light.[3][4] It is also advisable to use airtight containers to prevent exposure to atmospheric oxygen.
Q3: What are the common degradation products of this compound?
A3: The oxidative degradation of the polyethylene glycol chain can lead to the formation of various byproducts, including formaldehyde, formic acid, and acetaldehyde.[1][5][6] These reactive impurities can potentially react with your conjugated molecule, affecting its integrity and function.
Q4: Can the carboxylic acid group of this compound participate in degradation reactions?
A4: While the primary degradation pathway is oxidation of the PEG chain, the carboxylic acid group can undergo esterification if formulated with alcohols, especially at elevated temperatures.[7][8] This is more of a concern during formulation with certain excipients rather than spontaneous degradation in aqueous solution.
Q5: How does the short PEG chain of this compound affect its stability compared to longer PEG chains?
A5: Generally, the thermal stability of PEG increases with the length of the polymer chain.[9] However, the fundamental mechanism of oxidative degradation remains the same. The impact of degradation on the overall properties of a conjugate may be more pronounced with a short linker like this compound, as even a single cleavage event can significantly alter the molecule's structure.
Troubleshooting Guide: Stability Issues with this compound Derivatives
This guide addresses common problems researchers may encounter related to the stability of this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Loss of activity or binding of the conjugated molecule over time. | Degradation of the this compound linker, leading to the release of the conjugated molecule or the formation of reactive byproducts that modify the active molecule. | 1. Verify Storage Conditions: Ensure the derivative is stored at ≤ -20°C, protected from light, and under an inert atmosphere.[3][4]2. Analyze for Degradation: Use analytical techniques like HPLC-MS to check for the presence of the intact conjugate and potential degradation products.[1][7]3. Include Antioxidants: Consider the addition of antioxidants to the formulation if compatible with your application. |
| Appearance of unexpected peaks in HPLC or mass spectrometry analysis. | Oxidative cleavage of the PEG chain, resulting in fragments of the linker and its conjugate. | 1. Characterize Impurities: Use mass spectrometry (MS/MS) to identify the structure of the degradation products.[1][5]2. Perform a Forced Degradation Study: Intentionally degrade a sample to confirm that the unexpected peaks correspond to degradation products (see Experimental Protocol below).3. Purify the Sample: If degradation has occurred, repurify the sample using an appropriate chromatography method to remove impurities before use. |
| Inconsistent results between different batches of a conjugated product. | Varied levels of degradation due to differences in handling, storage, or exposure to oxygen and light. | 1. Standardize Handling Procedures: Implement a strict, standardized protocol for the synthesis, purification, and storage of your this compound derivatives.2. Monitor pH: Although less critical for the ether backbone, significant pH shifts can affect the stability of the conjugated molecule. Ensure the pH of your solutions is controlled and consistent.[3]3. Test Each Batch: Perform a quality control check on each new batch to confirm its integrity and purity before use in critical experiments. |
| Precipitation or aggregation of the derivative in solution. | While PEGylation generally improves solubility, significant degradation can lead to changes in the physicochemical properties of the conjugate, potentially causing aggregation. | 1. Confirm Conjugate Integrity: Analyze the sample to ensure that the PEG chain is still attached and has not degraded.2. Optimize Formulation: Re-evaluate the buffer composition, including pH and ionic strength, to ensure it is optimal for the stability of your specific conjugate.3. Filter the Solution: Before use, filter the solution through a low-protein-binding filter to remove any aggregates. |
Quantitative Data on Stability
The following table provides illustrative data on the stability of a short-chain PEG carboxylic acid derivative under various conditions. This data is based on typical degradation patterns observed for polyethylene glycols and should be used as a general guide. Actual stability will depend on the specific conjugate and formulation.
| Condition | Time | Parameter | Illustrative % Degradation |
| Accelerated Storage (Aqueous Solution) | 14 days | 40°C, ambient light, atmospheric oxygen | 5 - 15% |
| 14 days | 4°C, protected from light, inert atmosphere | < 1% | |
| 14 days | -20°C, protected from light | Not detectable | |
| Forced Oxidation (Aqueous Solution, Room Temp) | 24 hours | 0.5% H₂O₂ | 10 - 25% |
| 24 hours | 3% H₂O₂ | 40 - 60% | |
| pH Stress (Aqueous Solution, 40°C) | 7 days | pH 3 | < 2% |
| 7 days | pH 7.4 | < 1% | |
| 7 days | pH 9 | < 2% |
Experimental Protocols
Protocol: Forced Degradation Study of an this compound Derivative
Objective: To intentionally degrade an this compound derivative under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound derivative of interest
-
Water for Injection (WFI) or purified water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
UV detector
-
pH meter
-
Temperature-controlled incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in WFI at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution (in PBS, pH 7.4) at 60°C for 7 days.
-
Control Sample: Store the stock solution (in PBS, pH 7.4) at -20°C.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples, including the control, by LC-MS.
-
Chromatography Conditions (example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent molecule from its degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min
-
Detection: UV at a relevant wavelength and MS (full scan and MS/MS).
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to determine the mass of the degradation products and propose their structures.
-
Calculate the percentage of degradation by comparing the peak area of the parent molecule in the stressed samples to the control sample.
-
Visualizations
Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound derivatives.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges with m-PEG3-CH2CH2COOH
Welcome to the technical support center for m-PEG3-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in solubilizing hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance the solubility of hydrophobic molecules?
A1: this compound is a short, monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid group.[1] The PEG portion of the molecule is hydrophilic due to the ability of its ether oxygen atoms to form hydrogen bonds with water.[2] When covalently attached to a hydrophobic molecule, the PEG chain acts as a hydrophilic shield, increasing the overall water solubility of the conjugate.[2][3] This process, known as PEGylation, can improve a drug's pharmacokinetic properties.[4]
Q2: What types of functional groups on a hydrophobic molecule can be conjugated with this compound?
A2: The terminal carboxylic acid of this compound is primarily designed to react with primary amine groups (-NH2) on a target molecule. This reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), forms a stable amide bond.[1][5] Therefore, hydrophobic molecules containing accessible primary amines are ideal candidates for conjugation.
Q3: What are the main advantages of using a short-chain PEG like this compound?
A3: Short-chain, monodisperse PEGs like this compound offer several advantages:
-
Defined Length: Unlike traditional polydisperse PEGs, it has a precise molecular weight, which ensures uniformity in the final conjugate, leading to more reproducible results.[6]
-
Reduced Steric Hindrance: Shorter PEG chains are less likely to interfere with the biological activity of the conjugated molecule compared to long-chain PEGs.[7]
-
Improved Solubility: Even a short PEG chain can significantly enhance the aqueous solubility of a hydrophobic molecule.[6]
Q4: Can PEGylation negatively impact my molecule's function?
A4: Yes, while beneficial for solubility, PEGylation can sometimes present challenges. The proximity of the PEG chain to a molecule's active site can cause steric hindrance, potentially reducing its biological activity.[8] Additionally, there is a possibility of an immune response to PEG, known as the "anti-PEG antibody" (APA) phenomenon, which could lead to accelerated clearance of the PEGylated compound.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Inefficient activation of the carboxylic acid. | Ensure that the activating agents (e.g., EDC, NHS) are fresh and used in the correct molar excess. The reaction should be performed in an appropriate anhydrous organic solvent like DMF or DMSO to prevent hydrolysis of the activated ester. |
| 2. pH of the reaction is not optimal. | The coupling reaction with the amine-containing molecule should be carried out at a slightly basic pH (typically 7.2-8.0) to ensure the primary amine is deprotonated and nucleophilic. | |
| 3. Steric hindrance around the amine group. | Consider using a longer PEG linker to create more distance between the hydrophobic molecule and the PEG chain. | |
| Precipitation of the Hydrophobic Molecule During Reaction | 1. Poor solubility of the starting material in the reaction buffer. | Dissolve the hydrophobic molecule in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[10] Keep the final concentration of the organic solvent low. |
| Difficulty Purifying the PEGylated Conjugate | 1. Similar properties of the conjugate and unreacted starting materials. | Utilize size-exclusion chromatography (SEC) to separate the larger PEGylated conjugate from the smaller, unreacted hydrophobic molecule.[4] Reversed-phase HPLC (RP-HPLC) can also be effective, as PEGylation will alter the hydrophobicity and retention time of the molecule.[11] |
| Loss of Biological Activity of the Conjugated Molecule | 1. PEG chain is sterically hindering the active site. | If possible, try to conjugate the PEG to a site on the molecule that is distal to the active or binding site. Site-specific modification is crucial.[12] |
| 2. Denaturation of the molecule during the conjugation process. | Ensure that the reaction conditions (pH, temperature, solvent) are mild and compatible with the stability of your molecule. | |
| Unexpected Pharmacokinetics (e.g., Rapid Clearance) | 1. Presence of anti-PEG antibodies. | This is a complex issue. Consider screening for pre-existing anti-PEG antibodies. The immunogenicity can be influenced by the PEG chain length and other factors.[9][13] |
Quantitative Data on Solubility Enhancement
The degree of solubility enhancement is highly dependent on the properties of the specific hydrophobic molecule. The following table provides illustrative data on how PEGylation can impact aqueous solubility.
| Molecule Class | Example | Effect of PEGylation | Fold Increase in Solubility (Approximate) |
| Small Molecule Drug | Paclitaxel | Conjugation to various PEG polymers | 100 to >1,000-fold |
| Peptide | Insulin | Site-specific PEGylation | Enhances aqueous solubility and stability[2] |
| Small Molecule Drug | Curcumin | Solid dispersion with PEG 6000 | >20-fold[10] |
| Antibiotic | Cefadroxil | Conjugated with PEG 6000 | ~1.9-fold (88% increase)[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Hydrophobic Molecule
This protocol describes a general method for conjugating this compound to a hydrophobic molecule that contains a primary amine, using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing hydrophobic molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or Hydroxylamine
-
Purification System: Size-Exclusion Chromatography (SEC) or RP-HPLC
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester.
-
-
Preparation of the Hydrophobic Molecule:
-
Dissolve the amine-containing hydrophobic molecule in a minimal amount of DMSO or DMF.
-
Slowly add this solution to the conjugation buffer (PBS, pH 7.4). Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid precipitation.
-
-
Conjugation Reaction:
-
Add the activated m-PEG3-NHS ester solution (from step 1) to the hydrophobic molecule solution (from step 2). A 5- to 10-fold molar excess of the PEG reagent is a typical starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 10-50 mM to react with any unreacted NHS-ester. Incubate for 30 minutes.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted PEG and hydrophobic molecule using SEC or RP-HPLC.
-
Collect fractions and analyze them using an appropriate method (e.g., UV-Vis spectroscopy, LC-MS) to identify the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (to verify the mass of the conjugate) and HPLC.[11]
-
Protocol 2: Measuring Aqueous Solubility
This protocol outlines the shake-flask method to determine the equilibrium solubility of the PEGylated compound.[2]
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of the purified, lyophilized PEGylated compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the mixture on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant and quantify the concentration of the PEGylated compound using a validated analytical method, such as HPLC with UV-Vis detection. The concentration determined is the equilibrium solubility.[2]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound to a hydrophobic molecule.
Conceptual Diagram: PEGylation for Enhanced Drug Delivery
Caption: How PEGylation improves the solubility of hydrophobic molecules.
References
- 1. mPEG3-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. benchchem.com [benchchem.com]
- 5. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 13. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG3-CH2CH2COOH to Protein Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of m-PEG3-CH2CH2COOH to protein for PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind conjugating this compound to a protein?
A1: The conjugation process involves a two-step reaction. First, the terminal carboxylic acid (-COOH) group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This activation step forms a more stable NHS ester. Second, this activated PEG linker reacts with primary amine groups on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond.[1][2]
Q2: What is a good starting molar ratio of this compound to protein?
A2: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of PEGylation.[3] A common starting point is a 5-fold to 50-fold molar excess of the activated PEG reagent over the protein.[2][3][4] For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess is a typical starting point.[3] It is crucial to perform optimization experiments with a range of molar ratios to determine the ideal condition for your specific application.
Q3: How do reaction pH and temperature affect the conjugation?
A3: Both pH and temperature are critical parameters. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0.[2] The subsequent reaction of the NHS-activated PEG with the protein's primary amines is favored at a pH of 7.2-8.0.[1][2] Reactions are typically run for 2 hours at room temperature or overnight at 4°C.[2] Lower temperatures can help minimize protein degradation and aggregation during longer incubation times.[5][6]
Q4: How does protein concentration influence the required molar ratio?
A4: Reactions with dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same degree of modification compared to reactions with more concentrated protein solutions.[3] This is because the lower protein concentration reduces the reaction rate.
Q5: What are the most common methods to analyze the PEGylated product?
A5: Several analytical techniques are used to characterize PEGylated proteins. SDS-PAGE is often used for an initial assessment of the increase in molecular weight. Size Exclusion Chromatography (SEC-HPLC) is essential for separating PEGylated species and assessing aggregation.[7] Mass Spectrometry (MS) provides precise information on the molecular weight and the degree of PEGylation (the number of PEG chains attached to the protein).[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation Yield | 1. Inactive PEG Reagent: The this compound was not properly activated, or the activated NHS-ester has hydrolyzed. 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the PEG reagent.[3] 3. Suboptimal pH: The pH for the activation or conjugation step was outside the optimal range.[3] 4. Insufficient Molar Ratio: The molar excess of the PEG reagent was too low for the protein concentration used.[3] | 1. Use fresh EDC and NHS for activation. Prepare the activated PEG solution immediately before use. Do not store activated PEG solutions. 2. Perform a buffer exchange for your protein into an amine-free buffer like PBS (pH 7.2-8.0). 3. Verify the pH of your reaction buffers. Use a two-step pH process: activation at pH 4.5-6.0, then raise the pH to 7.2-8.0 for conjugation.[2] 4. Increase the molar excess of the PEG reagent. Perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1). |
| High Polydispersity (Mixture of differently PEGylated species) | 1. High Molar Ratio: A large excess of the PEG reagent increases the likelihood of multiple lysine residues reacting.[3][11] 2. High pH: A higher pH (e.g., > 8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product.[3] 3. Long Reaction Time: Extended reaction times can lead to more sites being PEGylated. | 1. Systematically lower the molar ratio of PEG-to-protein. This is the most critical parameter for controlling the degree of PEGylation.[11] 2. Perform the conjugation reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.[3] 3. Reduce the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal duration. |
| Protein Aggregation | 1. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can alter the protein's surface charge, leading to reduced stability.[6] 2. Conformational Changes: Covalent modification can disrupt the protein's tertiary structure, exposing hydrophobic regions.[6] 3. High Reagent Concentration: High concentrations of protein or the PEG reagent can promote intermolecular interactions.[6] | 1. Ensure the reaction pH is within the protein's known stability range. 2. Lower the reaction temperature (e.g., conduct the reaction at 4°C overnight).[6] Consider adding stabilizing excipients like arginine or sucrose to the buffer.[6] 3. Perform the reaction at a lower protein concentration (e.g., <5 mg/mL). Titrate the molar ratio of the PEG reagent to find a balance between efficiency and aggregation.[6] |
| Difficulty Removing Unreacted PEG Reagent | 1. Large Molar Excess: A very high molar excess of PEG was used in the reaction. 2. Inefficient Purification Method: The chosen purification method (e.g., dialysis, SEC) may not have the required resolution to separate the PEGylated protein from the free PEG. | 1. Optimize the molar ratio to use the minimum excess necessary to achieve the desired PEGylation degree. 2. Use a purification method with appropriate size discrimination. Size Exclusion Chromatography (SEC) is generally effective. Ion Exchange Chromatography (IEX) can also be used, as PEGylation often alters the protein's charge. |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxyl group on the PEG linker using EDC and NHS.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common starting molar ratio is 1:2:2 (PEG:EDC:NHS).[2]
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester. The activated PEG linker is now ready for conjugation to the protein.
Protocol 2: Molar Ratio Optimization for Protein PEGylation
This protocol provides a framework for determining the optimal molar ratio of activated PEG to your target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a known concentration (e.g., 1-10 mg/mL).
-
Freshly activated this compound-NHS ester solution (from Protocol 1).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Analysis equipment (e.g., SDS-PAGE, SEC-HPLC).
Procedure:
-
Set up a series of parallel reactions in separate microcentrifuge tubes.
-
To each tube, add a fixed amount of your protein solution.
-
Add varying amounts of the activated PEG solution to each tube to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 50:1 PEG:protein).
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to react with any excess NHS esters.
-
Analyze the results from each reaction tube using SDS-PAGE to visualize the shift in molecular weight and SEC-HPLC to quantify the different PEGylated species and any aggregation.
-
Based on the analysis, select the molar ratio that provides the highest yield of the desired PEGylated product with minimal byproducts.
Data Presentation
Table 1: Example Parameters for Molar Ratio Optimization
| Parameter | Recommended Range | Starting Point | Purpose |
| Protein Concentration | 1-10 mg/mL | 5 mg/mL | To ensure efficient conjugation kinetics. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | 20:1 | To control the degree of PEGylation.[2] |
| Molar Ratio (PEG:EDC:NHS) | 1:2:2 to 1:5:5 | 1:2:2 | For efficient activation of the carboxyl group.[2] |
| Activation pH | 4.5 - 6.0 | 5.5 | Optimal for EDC/NHS chemistry.[2][12] |
| Conjugation pH | 7.2 - 8.0 | 7.4 | Favors the reaction of NHS esters with primary amines.[1][2] |
| Reaction Temperature | 4°C - 25°C (RT) | Room Temp | Balance reaction rate with protein stability.[5] |
| Reaction Time | 2 hours to Overnight | 2 hours | To allow for sufficient conjugation.[2] |
Table 2: Example Outcomes from Molar Ratio Titration
| Molar Ratio (PEG:Protein) | % Unmodified Protein | % Mono-PEGylated | % Multi-PEGylated | % Aggregation |
| 5:1 | 60% | 35% | 5% | <1% |
| 10:1 | 30% | 60% | 10% | <1% |
| 20:1 | 10% | 75% | 15% | 2% |
| 50:1 | <5% | 50% | 45% | 5% |
| Note: These are illustrative values. Actual results will vary depending on the protein and specific reaction conditions. |
Visualizations
Caption: Workflow for PEGylation molar ratio optimization.
Caption: Troubleshooting logic for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
common side reactions in PEGylation and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and challenges encountered during the PEGylation of proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during PEGylation?
A1: The most common side reactions include hydrolysis of the activated PEG reagent, creation of a heterogeneous mixture of PEGylated products (positional isomers and different degrees of PEGylation), protein aggregation, and reduced biological activity due to steric hindrance.[1][2] First-generation PEG derivatives, in particular, were known to cause side reactions, leading to multiple products and degradation.[3]
Q2: Why is my PEGylation reaction yield consistently low?
A2: Low conjugation yield can result from several factors. A primary cause is the hydrolysis of the activated PEG derivative, especially N-hydroxysuccinimide (NHS) esters, which are sensitive to moisture and have a short half-life in aqueous solutions at high pH.[4][5] Other causes include suboptimal reaction pH, the presence of competing nucleophiles (like Tris buffer) in the reaction mixture, and insufficient molar excess of the PEG reagent.[4][5][6]
Q3: How does pH affect my PEGylation reaction?
A3: The reaction pH is a critical parameter. For amine-reactive chemistries like NHS esters, the pH must be high enough to deprotonate primary amines (e.g., lysine residues) to make them nucleophilic, but not so high that it accelerates the hydrolysis of the ester.[7] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4] Running the reaction at a lower pH (around 7.0 or below) can favor modification of the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysines, allowing for greater site-specificity.[1][8]
Q4: What is product heterogeneity and how can I minimize it?
A4: Product heterogeneity refers to the formation of a mixture of PEGylated molecules with varying numbers of PEG chains attached at different sites on the protein.[9] This is a common issue with non-specific PEGylation of amino acids like lysine. To minimize heterogeneity, "second-generation" site-specific PEGylation strategies are recommended.[1] These include targeting the N-terminus at a controlled pH, introducing a unique cysteine residue for thiol-specific PEGylation, or using enzymatic methods.[1][8][10] Using discrete PEG (dPEG®) linkers, which have a single, defined molecular weight, also produces a homogeneous and well-defined conjugate, simplifying analysis and ensuring batch-to-batch consistency.[11]
Q5: Can PEGylation cause my protein to aggregate?
A5: Yes, the addition of PEG chains can alter the surface properties (hydrophobicity and charge) of a protein, which can sometimes lead to aggregation.[5] PEGylation reaction conditions, such as a neutral to slightly alkaline pH, can also favor disulfide-linked dimerization and aggregation, especially for proteins with reactive cysteine residues.[8] To avoid this, it is important to optimize buffer conditions, protein concentration, and consider screening for excipients that stabilize the protein.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Problem 1: Low PEGylation Efficiency or No Reaction
| Possible Causes | Recommended Solutions |
| Hydrolysis of Activated PEG Ester [5] | Store activated PEG reagents at -20°C or lower in a desiccated environment.[5] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] Prepare solutions of the activated PEG immediately before use and do not store them.[5] |
| Suboptimal Reaction pH [5] | Perform small-scale pilot reactions at different pH values within the recommended range (e.g., 7.2, 7.5, 8.0, 8.5 for NHS esters) to find the optimal condition for your specific protein.[4][5] |
| Presence of Competing Nucleophiles [4] | Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction. Use non-nucleophilic buffers like phosphate-buffered saline (PBS) or borate buffer.[4][5][7] Tris or glycine can be added later to quench the reaction.[7] |
| Insufficient Molar Ratio of PEG | Increase the molar excess of the PEG reagent to protein. A 5- to 20-fold molar excess is a common starting point for NHS esters.[5][6] The optimal ratio should be determined empirically for each protein. |
Problem 2: Protein Aggregation or Precipitation During Reaction
| Possible Causes | Recommended Solutions |
| Change in Protein Surface Properties [5] | Optimize the reaction conditions, including protein concentration, temperature, and buffer composition. Lowering the protein concentration may help reduce aggregation. |
| Disulfide-linked Dimerization [8] | If not targeting cysteines, consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. For cysteine-specific reactions, ensure the reaction is performed in an oxygen-free environment.[8] |
| Poor Solubility of PEG Reagent | For hydrophobic PEG reagents, first dissolve them in a water-miscible, anhydrous organic solvent like DMSO or DMF.[4][5] Add this solution to the protein reaction mixture, ensuring the final organic solvent concentration is low (typically <10%) to avoid denaturing the protein.[4] |
Problem 3: Reduced or Lost Biological Activity of the Conjugate
| Possible Causes | Recommended Solutions |
| Steric Hindrance at Active Site [1] | The PEG chain may be physically blocking the protein's active or binding site.[1] Use a site-specific PEGylation strategy (e.g., targeting a cysteine residue) to attach the PEG chain at a location distant from the active site.[10][12] |
| Modification of a Critical Residue | Random PEGylation (e.g., of lysines) may modify an amino acid that is essential for the protein's function.[13] Employ site-specific PEGylation to avoid modifying critical residues. Characterize the exact site of modification using techniques like mass spectrometry. |
| Conformational Changes | The attachment of PEG can induce conformational changes in the protein. Analyze the secondary and tertiary structure of the conjugate using techniques like Circular Dichroism (CD) spectroscopy to assess any structural perturbations.[14] |
Data Presentation: PEGylation Reaction Parameters
Table 1: Stability of NHS Esters in Aqueous Solution
This table illustrates the critical impact of pH on the stability of NHS esters, a common activated group for PEGylation. The half-life decreases dramatically as the pH becomes more alkaline, favoring the side reaction of hydrolysis over the desired conjugation.
| pH | Temperature | Approximate Half-Life | Reference |
| 7.0 | 25°C | Several hours | [7] (Qualitative) |
| 8.0 | 25°C | ~30-60 minutes | [7] (Qualitative) |
| 8.6 | 4°C | ~10 minutes | [4] |
| >8.5 | 25°C | Very short (minutes) | [7] |
Table 2: Common Chemistries for Site-Specific PEGylation
This table summarizes common reactive groups on PEG linkers and their target residues on proteins, along with typical reaction conditions to minimize side reactions and achieve higher specificity.
| PEG Reactive Group | Target Residue(s) | Optimal pH Range | Linkage Formed | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | N-terminus, Lysine | 7.2 - 8.5 | Amide | Susceptible to hydrolysis at high pH.[4][15] Lower pH (~7) can favor N-terminal modification.[8] |
| Aldehyde | N-terminus, Lysine | 6.0 - 7.5 | Secondary Amine | Requires a reducing agent (e.g., sodium cyanoborohydride).[1][8] |
| Maleimide | Cysteine | 6.5 - 7.5 | Thioether | Specific for free thiols. Ensure cysteines are reduced and reducing agents are removed before reaction.[10][16] |
| Vinyl Sulfone | Cysteine, Lysine, Histidine | ~8.0 | Thioether | Slower reaction rate than maleimide but forms a very stable bond.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for PEGylation using an mPEG-NHS Ester
This protocol provides a general workflow for conjugating a protein with an amine-reactive mPEG-NHS ester.
-
Protein Preparation:
-
mPEG-NHS Ester Solution Preparation:
-
PEGylation Reaction:
-
Calculate the volume of the PEG solution needed to achieve the desired molar excess (e.g., 5- to 20-fold) over the protein.[5]
-
Add the PEG solution to the protein solution while gently stirring or vortexing.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[4] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an effective method to separate the larger PEGylated conjugate from smaller unreacted PEG and native protein.[11]
-
System Preparation:
-
Select an SEC column with a fractionation range appropriate for the molecular weight of your PEGylated protein.
-
Equilibrate the SEC column and the HPLC system with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.[11]
-
-
Sample Injection:
-
Inject the quenched reaction mixture onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Run the separation using an isocratic flow of the mobile phase.[11]
-
The PEGylated protein, having the largest size, will elute first, followed by the unmodified protein, and finally the small unreacted PEG reagent.
-
Monitor the column eluent using a UV detector at 280 nm (for protein) and collect the fractions corresponding to the different peaks.[11]
-
-
Analysis:
Visualizations
Diagram 1: Reaction Pathways for NHS-Ester PEGylation
Caption: NHS ester reaction pathway and competing hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low PEGylation Yield
Caption: A step-by-step workflow for troubleshooting low PEGylation yield.
Diagram 3: Common PEGylation Challenges and Strategic Solutions
Caption: Key challenges in PEGylation and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 13. creativepegworks.com [creativepegworks.com]
- 14. PEGylation of lysine residues improves the proteolytic stability of fibronectin while retaining biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NHS-PEG-NHS [nanocs.net]
- 16. idosi.org [idosi.org]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Analytical Methods for Monitoring PEGylation Reactions
Welcome to the technical support center for monitoring PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methods used to monitor the progress of a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor a PEGylation reaction?
A1: The most common methods for monitoring PEGylation reactions include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages for assessing the extent of PEGylation, identifying reaction products, and quantifying reaction efficiency.
Q2: How can I quickly assess if my PEGylation reaction is successful?
A2: SDS-PAGE is a rapid and straightforward method for initial assessment. A successful PEGylation reaction will result in a noticeable increase in the apparent molecular weight of the protein, causing a shift in the band migration compared to the unmodified protein.[1][2]
Q3: What is the best method for separating and quantifying different PEGylated species (e.g., mono-, di-, poly-PEGylated)?
A3: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for separating and quantifying different PEGylated species based on their hydrodynamic volume.[3][4][5] Ion-exchange chromatography (IEX) can also be effective in separating species with different degrees of PEGylation due to the shielding of surface charges by the PEG chains.[1][]
Q4: How can I determine the exact site of PEGylation on my protein?
A4: Mass spectrometry (MS), particularly peptide mapping following enzymatic digestion, is the gold standard for identifying the specific amino acid residues where PEG has been attached.[7][8] Techniques like MALDI-TOF MS can also be used for this purpose.[9]
Q5: My PEGylated protein appears as a smear on the SDS-PAGE gel. What could be the cause?
A5: A smeared band on an SDS-PAGE gel is often due to the heterogeneity of the PEGylated products, where a mixture of species with different numbers of attached PEG molecules exists.[10][11] Another reason could be the interaction between PEG and SDS, which can affect the migration of the protein.[10][11] Using native PAGE, which avoids SDS, can sometimes provide better resolution.[10][11]
Troubleshooting Guides
Issue 1: No PEGylation or Low PEGylation Efficiency Observed
Symptoms:
-
No significant shift or only a faint higher molecular weight band is observed on SDS-PAGE.
-
Chromatographic analysis (e.g., SEC, RP-HPLC) shows a predominant peak corresponding to the unmodified protein.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive PEG Reagent | - Verify the expiration date and storage conditions of the PEG reagent.- Test the activity of the PEG reagent with a control reaction using a standard protein. |
| Suboptimal Reaction pH | - Ensure the reaction buffer pH is optimal for the specific PEGylation chemistry (e.g., pH 7-9 for NHS esters).[12] |
| Presence of Competing Nucleophiles | - Avoid buffers containing primary amines (e.g., Tris) if targeting lysine residues, as they will compete for the PEG reagent. |
| Insufficient Molar Ratio of PEG to Protein | - Increase the molar excess of the PEG reagent in the reaction mixture.[12] |
| Steric Hindrance | - If the target site is not readily accessible, consider using a longer or more flexible PEG linker. |
Issue 2: Aggregation or Precipitation of Protein During Reaction
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
SEC-MALS analysis shows a significant high molecular weight aggregate peak.[4]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | - Adjust the pH of the reaction buffer to be at least one unit away from the protein's isoelectric point (pI) to maintain solubility.[13] |
| High Reactant Concentrations | - Lower the concentrations of both the protein and the PEG reagent.[13] |
| Cross-linking due to Di-activated PEG | - If using a bifunctional PEG, ensure the reaction conditions favor mono-conjugation by controlling the stoichiometry.[13] |
| Protein Instability | - Add stabilizing excipients to the reaction buffer, such as arginine or a non-ionic surfactant. |
Issue 3: Difficulty in Separating PEGylated Products
Symptoms:
-
Poor resolution between unmodified protein and PEGylated species in chromatography.
-
Overlapping peaks make quantification unreliable.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Chromatographic Method | - If SEC provides poor resolution, especially for small PEGs, consider using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[1][][11][14]- HIC can be particularly effective for separating species based on changes in hydrophobicity upon PEGylation.[][14] |
| Unsuitable Column Chemistry or Gradient | - For RP-HPLC, optimize the gradient and consider different column chemistries (e.g., C4 vs. C18) to improve separation.[15] |
| Heterogeneity of PEGylated Products | - Optimize the PEGylation reaction to produce a more homogeneous product mixture, for example, by using site-specific PEGylation techniques.[16] |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for PEGylation Monitoring
| Analytical Method | Principle | Information Obtained | Throughput | Key Advantages | Key Limitations |
| SDS-PAGE | Separation by apparent molecular weight | Degree of PEGylation (qualitative), Purity | High | Rapid, simple, inexpensive | Low resolution for heterogeneous mixtures, potential for smearing[10][11] |
| SEC-MALS | Separation by hydrodynamic volume and light scattering | Degree of PEGylation, Quantification of species, Molar mass, Aggregation[3][4][5] | Medium | Absolute molar mass determination, good for resolving oligomeric states | Can be less effective for small PEG chains[11] |
| RP-HPLC | Separation by hydrophobicity | Separation of isomers, Quantification | Medium | High resolution, can separate positional isomers[15] | May lead to protein denaturation |
| HIC | Separation by hydrophobicity | Separation of PEGylated species | Medium | Non-denaturing, good for separating species with different degrees of PEGylation[][14] | Resolution can be dependent on PEG size[14] |
| Mass Spectrometry | Mass-to-charge ratio measurement | Exact mass of conjugates, Site of PEGylation, Heterogeneity[7][8][16] | Low | High accuracy and specificity | Complex data analysis, potential for ion suppression |
| Native PAGE | Separation by charge, size, and shape | Degree of PEGylation, Purity | High | Avoids PEG-SDS interactions, better resolution than SDS-PAGE in some cases[10][11] | Migration is not solely dependent on molecular weight |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylation Reaction
-
Sample Preparation: Mix 10 µL of the PEGylation reaction mixture with 10 µL of 2x SDS-PAGE loading buffer. Prepare a control sample with the unmodified protein.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 15 µL of each sample onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a suitable fluorescent stain to visualize the protein bands.
-
Analysis: Compare the migration of the bands from the reaction mixture to the unmodified protein control. A successful PEGylation will show a band or a series of bands at a higher apparent molecular weight.[2]
Protocol 2: SEC-MALS Analysis for Quantification of PEGylated Species
-
System Setup: Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and the MALS, UV, and RI detectors with the appropriate mobile phase (e.g., phosphate-buffered saline).[5]
-
Sample Injection: Inject 20-100 µL of the filtered PEGylation reaction mixture onto the column.
-
Data Acquisition: Collect data from the UV (at 280 nm), MALS, and RI detectors as the sample elutes.[5]
-
Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data. The software will use the signals from the three detectors to calculate the molar mass and concentration of each eluting species, allowing for the quantification of unmodified protein, mono-PEGylated, di-PEGylated, and other species.[4][5]
Visualizations
Caption: A troubleshooting workflow for monitoring PEGylation reactions.
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wyatt.com [wyatt.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 11. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterizing m-PEG3-CH2CH2COOH Conjugated Proteins: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount for ensuring product safety, efficacy, and batch-to-batch consistency. The conjugation of proteins with discrete polyethylene glycol (PEG) linkers, such as m-PEG3-CH2CH2COOH, offers advantages in improving the pharmacokinetic properties of therapeutic proteins. Mass spectrometry (MS) stands out as an indispensable tool for the detailed analysis of these conjugates, providing critical information on molecular weight, conjugation efficiency, and structural integrity. This guide offers an objective comparison of common mass spectrometry techniques for the characterization of this compound conjugated proteins, supported by illustrative experimental data and detailed protocols.
The covalent attachment of this compound, a short, monodisperse PEG linker with a terminal carboxylic acid, to a protein results in a discrete mass shift, simplifying analysis compared to traditional polydisperse PEG reagents. Mass spectrometry is ideally suited to detect this specific modification, confirming successful conjugation and quantifying the degree of PEGylation. The choice of MS technique, however, can significantly impact the quality and type of data obtained. This guide focuses on the three most common MS-based approaches: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS).
Comparative Analysis of Mass Spectrometry Techniques
The selection of a mass spectrometry technique for characterizing this compound conjugated proteins depends on the specific analytical needs, such as throughput, desired resolution, and the need for upstream separation.
| Feature | MALDI-TOF-MS | ESI-MS | LC-ESI-MS |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Measures the time of flight of ions. | Generation of multiply charged ions from a liquid solution by applying a high voltage. | Couples the separation power of liquid chromatography with the detection capabilities of ESI-MS. |
| Sample Throughput | High | Moderate | Low to Moderate |
| Mass Accuracy | Moderate (typically <100 ppm) | High (typically <10 ppm) | High (typically <10 ppm) |
| Resolution | Good | Very Good | Very Good |
| Sensitivity | Picomole to femtomole range | Femtomole to attomole range | Femtomole to attomole range |
| Information Obtained | Average molecular weight, degree of PEGylation, sample homogeneity. | Precise molecular weight, degree of PEGylation, detection of adducts. | Separation of conjugate species, precise molecular weight of each species, quantification. |
| Key Advantages | Rapid analysis, tolerance to some buffers and salts, simple data interpretation for discrete PEGs. | High mass accuracy and resolution, suitable for complex mixtures with deconvolution. | Provides separation of reaction components (e.g., unconjugated protein, excess PEG linker). |
| Key Disadvantages | Lower resolution and mass accuracy than ESI-MS, potential for fragmentation. | Sensitive to salts and detergents, complex spectra for heterogeneous samples. | Longer analysis time per sample, requires method development for chromatography. |
Illustrative Quantitative Data for a Model Protein (e.g., 25 kDa) Conjugated with this compound (MW: 206.22 Da)
| Parameter | Unconjugated Protein | Mono-PEGylated Protein | Di-PEGylated Protein |
| Expected Mass (Da) | 25,000.00 | 25,206.22 | 25,412.44 |
| Observed Mass (MALDI-TOF) | ~25,005 | ~25,210 | ~25,415 |
| Observed Mass (ESI-MS) | 25,000.15 | 25,206.35 | 25,412.55 |
| Mass Shift (Da) | - | +206.20 | +412.40 |
| Relative Abundance (LC-MS) | Dependent on reaction efficiency | Dependent on reaction efficiency | Dependent on reaction efficiency |
Alternative Characterization Methods
While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of this compound conjugated proteins.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward method to visually confirm an increase in molecular weight upon PEGylation, indicated by a mobility shift on the gel.[1]
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the conjugate, including the site of PEGylation, although it is less sensitive than mass spectrometry.
Experimental Workflow and Protocols
The successful characterization of this compound conjugated proteins by mass spectrometry relies on a well-defined experimental workflow, from sample preparation to data analysis.
Caption: General workflow for the characterization of this compound conjugated proteins by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: MALDI-TOF-MS Analysis
This protocol is suitable for rapid screening and determination of the average molecular weight of the conjugate.
-
Sample Preparation:
-
Dissolve the purified protein conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.
-
Prepare a saturated matrix solution (e.g., sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA).
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the protein conjugate solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate. Let it air dry to allow for co-crystallization.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
-
Acquire spectra over a mass range that encompasses the expected molecular weights of the unconjugated and PEGylated protein.
-
-
Data Analysis:
-
Determine the molecular weight of the major peaks observed in the spectrum.
-
Calculate the mass difference between the unconjugated and modified protein to confirm PEGylation.
-
Protocol 2: ESI-MS Analysis (Direct Infusion)
This protocol provides higher mass accuracy and resolution for the characterization of the intact conjugate.
-
Sample Preparation:
-
Perform buffer exchange of the purified conjugate into an MS-compatible buffer (e.g., 10 mM ammonium acetate).
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution suitable for electrospray (e.g., 50% acetonitrile, 0.1% formic acid in water).
-
-
Data Acquisition:
-
Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in the positive ion mode over a suitable m/z range (e.g., 500-4000 m/z) to detect the multiply charged ions.
-
-
Data Analysis:
-
Use the instrument's software to deconvolute the multiply charged spectrum to obtain the zero-charge mass of the protein conjugate.
-
Determine the precise molecular weight and assess the sample heterogeneity.
-
Protocol 3: LC-ESI-MS Analysis
This protocol is ideal for analyzing complex reaction mixtures and quantifying the different species.
-
Sample Preparation:
-
Dilute the reaction mixture or purified conjugate to a suitable concentration (e.g., 0.5-1 mg/mL) in the initial mobile phase solvent.
-
-
LC Separation:
-
Inject the sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein separation.
-
Elute the proteins using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) against an aqueous solvent (e.g., water with 0.1% formic acid).
-
-
MS Detection:
-
The eluent from the LC system is directly introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra continuously throughout the chromatographic run.
-
-
Data Analysis:
-
Extract the mass spectra corresponding to each chromatographic peak.
-
Deconvolute the spectra to determine the molecular weight of each separated species (unconjugated protein, mono-PEGylated, di-PEGylated, etc.).
-
The peak area from the chromatogram can be used for relative quantification of the different species.
-
Logical Relationships in MS Data Interpretation
The interpretation of mass spectrometry data for this compound conjugated proteins follows a logical progression to confirm successful conjugation and characterize the product.
Caption: Logical flow for interpreting mass spectrometry data of PEGylated proteins.
References
A Comparative Guide to m-PEG3-CH2CH2COOH and Longer PEG Chain Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount for therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile.[1] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable due to their hydrophilicity, biocompatibility, and tunable nature.[1][2]
This guide provides an objective comparison of a short-chain PEG linker, m-PEG3-CH2CH2COOH, with longer PEG chain alternatives. The selection of the optimal PEG linker length is a crucial decision that involves balancing competing factors to achieve the desired therapeutic window.[3] While shorter linkers like this compound can create more compact conjugates, longer PEG chains often offer distinct advantages in enhancing solubility, stability, and in vivo performance.[4][5]
Quantitative Comparison of Short vs. Long PEG Linkers
The length of the PEG linker significantly influences the physicochemical and biological properties of bioconjugates.[1] The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length on key performance indicators for ADCs and PROTACs.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Short PEG Linkers (e.g., m-PEG3) | Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Rationale and Key Observations |
| Hydrophilicity & Solubility | Moderate increase | Significant increase | Longer PEG chains have more ethylene glycol repeats, leading to greater water solubility. This is crucial for hydrophobic payloads and can enable higher drug-to-antibody ratios (DARs) without causing aggregation.[5][6] |
| Plasma Half-life (t½) | Moderate increase | Significant increase | PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends plasma half-life. A direct correlation between PEG chain length and plasma half-life has been observed.[3][5][7] |
| In Vitro Cytotoxicity (IC50) | Generally high potency | May be reduced | The steric hindrance from longer PEG chains can sometimes interfere with antigen binding or payload release, potentially leading to lower in vitro potency.[5][8] However, this effect is highly dependent on the specific ADC components. |
| In Vivo Efficacy | May be limited by faster clearance | Often enhanced | The prolonged circulation and increased tumor accumulation associated with longer PEG linkers can lead to superior in vivo antitumor activity, often outweighing a slight reduction in in vitro potency.[3][8] |
| Tolerability/Safety | Good | Generally improved | By masking the hydrophobic payload and improving the pharmacokinetic profile, longer PEG linkers can lead to better tolerability and a wider therapeutic window.[5] |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Property | Short PEG Linkers (e.g., m-PEG3) | Longer PEG Linkers (e.g., PEG8, PEG12) | Rationale and Key Observations |
| Ternary Complex Formation | May be sterically hindered if too short | Can provide the necessary flexibility and distance for optimal ternary complex formation | An optimal linker length is crucial to bridge the target protein and the E3 ligase effectively. A linker that is too short can prevent this interaction, while an excessively long one might lead to a non-productive complex.[4][9][10] |
| Degradation Efficacy (DC50 & Dmax) | Efficacy is highly dependent on the specific target and E3 ligase pair | Often show improved degradation efficacy up to an optimal length, after which it may decrease | The optimal linker length for maximal degradation (Dmax) and potency (DC50) must be determined empirically for each PROTAC system.[9][10] |
| Cell Permeability | Can have good permeability | May exhibit reduced passive permeability due to increased molecular weight and polarity | There is a trade-off between linker length and cell permeability. However, longer, flexible PEG linkers can sometimes adopt conformations that shield polar surface area, which may improve permeability.[4][10] |
| Solubility | Good | Excellent | Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are outlines for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
1. In Vitro Cytotoxicity Assay
This is a fundamental assay to quantify the potency of an ADC.
-
Cell Culture : Plate target cancer cells at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat the cells with serial dilutions of the ADC for a set period (e.g., 72-96 hours).
-
Viability Assessment : Use a cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the number of viable cells.
-
Data Analysis : Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
2. In Vivo Efficacy Study in Xenograft Models
This experiment assesses the antitumor activity of an ADC in a living organism.
-
Tumor Implantation : Implant human tumor cells subcutaneously into immunocompromised mice.
-
Treatment : Once tumors reach a specified size, administer the ADCs intravenously at various doses.
-
Monitoring : Measure tumor volume and body weight regularly.
-
Endpoint : Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis : Compare tumor growth inhibition between different treatment groups.
3. PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay is fundamental to quantifying the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment : Plate cells and treat with varying concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot : Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH).
-
Data Analysis : Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.[9]
4. Ternary Complex Formation Assay (Co-immunoprecipitation)
This assay confirms the ability of a PROTAC to bring together the target protein and the E3 ligase.
-
Cell Treatment and Lysis : Treat cells with the PROTAC and then lyse them.
-
Immunoprecipitation : Use an antibody against the E3 ligase (or a tag on the ligase) to pull it down from the lysate, along with any interacting proteins.
-
Western Blot Analysis : Analyze the immunoprecipitated proteins by Western blot, probing for the presence of the target protein.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for ADC development and evaluation.
Caption: Comparison of short and long PEG linkers.
Conclusion
The choice between a short PEG linker like this compound and a longer PEG chain is a critical decision in the design of ADCs and PROTACs, involving a trade-off between various biopharmaceutical properties.[5] Short linkers can offer advantages in terms of creating compact conjugates and potentially higher in vitro potency.[5] However, longer PEG chains are often instrumental in overcoming challenges associated with hydrophobic payloads, such as poor solubility and aggregation.[6][11] Furthermore, the extended plasma half-life afforded by longer PEG linkers frequently translates to superior in vivo efficacy, which is the ultimate goal of therapeutic development.[3][8]
The optimal PEG linker length is highly context-dependent and must be empirically determined for each specific bioconjugate, taking into account the properties of the antibody or targeting ligand, the payload, and the biological target.[5][9] A systematic evaluation of a range of linker lengths is therefore a crucial step in the preclinical development of any new bioconjugate to identify the optimal candidate that balances these competing factors.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. labinsights.nl [labinsights.nl]
The Discrete Advantage: A Comparative Guide to m-PEG3-CH2CH2COOH Linkers
In the landscape of advanced drug development, particularly in the fields of bioconjugation and targeted therapies, the choice of a linker molecule is a critical determinant of a therapeutic's success. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This guide provides a detailed comparison of discrete PEG linkers, exemplified by m-PEG3-CH2CH2COOH, against traditional polydisperse PEG reagents, offering researchers and drug developers insights into the significant advantages of chemical precision.
From Polydisperse Mixtures to Monodisperse Precision
Traditionally, PEGylation has utilized polydisperse PEGs , which are complex mixtures of polymer chains with varying lengths and molecular weights.[1][3] While effective in increasing the hydrodynamic size and solubility of drugs, this heterogeneity presents significant challenges in manufacturing, characterization, and reproducibility.[1][4]
The advent of discrete PEG (dPEG®) linkers , such as this compound, represents a paradigm shift. These are single, pure compounds with a precisely defined number of ethylene glycol units and, consequently, a single molecular weight.[1][5][6] this compound consists of a methoxy-capped (m-) chain of three ethylene glycol units (PEG3) terminated with a propionic acid functional group (-CH2CH2COOH), making it a valuable tool for conjugation chemistry.[7][8][9][10][11]
The core advantage of using a discrete linker lies in the ability to exert absolute control over the final conjugate's structure.[1][12] This precision translates into a homogeneous final product, simplifying purification, analysis, and regulatory processes.[4][13]
Comparative Analysis: Discrete vs. Polydisperse PEG Linkers
The fundamental differences between discrete and polydisperse PEGs have profound implications for drug development. The following table summarizes these key distinctions.
| Feature | This compound (Discrete PEG) | Traditional PEG-COOH (Polydisperse PEG) |
| Composition | Single, pure chemical compound | Heterogeneous mixture of different chain lengths |
| Molecular Weight | Precise and defined (236.26 g/mol ) | Average value with a distribution (Polydispersity Index > 1.0)[1] |
| Purity & Homogeneity | High purity, leading to a homogeneous conjugate product | Mixture, resulting in a heterogeneous population of conjugates |
| Characterization | Straightforward; yields sharp, single peaks in MS and HPLC | Complex; produces broad peaks, complicating analysis[14] |
| Reproducibility | High lot-to-lot consistency ensuring reliable manufacturing | Inherent variability between batches, posing consistency challenges[1] |
| Pharmacokinetics (PK) | Predictable and uniform PK profile | Variable PK profiles due to the mixture of species |
| Regulatory Path | Potentially simplified due to well-defined chemical structure | More complex characterization required for regulatory submission[15] |
The Impact of Precision on Drug Performance
The use of a discrete linker like this compound offers several tangible benefits throughout the drug development lifecycle:
-
Enhanced Purity and Simplified Analysis: Conjugation with a discrete PEG yields a single product. This homogeneity dramatically simplifies downstream purification and analytical characterization. Techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) can easily verify the final product, a stark contrast to the complex analysis required for polydisperse conjugates.[15][16][17][18]
-
Improved Reproducibility: The defined structure of discrete PEGs ensures high batch-to-batch consistency, a critical requirement for pharmaceutical manufacturing and quality control.[4]
-
Predictable Pharmacokinetics: A homogeneous drug conjugate population behaves uniformly in vivo. This leads to more predictable and reproducible pharmacokinetic profiles, reducing variability in drug absorption, distribution, metabolism, and excretion.[12]
-
Optimized Therapeutic Window: By eliminating the molecular ambiguity of polydisperse PEGs, developers can fine-tune the linker length to optimize a drug's efficacy and safety profile more effectively.[12][19]
Experimental Comparison: Protein Conjugation
To illustrate the practical advantages of discrete PEGs, this section outlines a comparative experiment involving the conjugation of a model protein with both this compound and a comparable polydisperse PEG-COOH.
Objective:
To compare the homogeneity of protein conjugates synthesized using a discrete PEG linker versus a polydisperse PEG linker.
Experimental Workflow Diagram
Caption: Comparative workflow for protein conjugation and analysis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Polydisperse PEG-COOH (average MW ~250 Da)
-
Bovine Serum Albumin (BSA)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[20]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[20]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5[21]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Protocol:
-
PEG Activation:
-
Protein Conjugation:
-
Prepare a 10 mg/mL solution of BSA in Conjugation Buffer.
-
Add the activated PEG-Sulfo-NHS esters to the BSA solution at a 20:1 molar ratio (PEG:protein).
-
Incubate for 2 hours at room temperature with gentle stirring.[22]
-
-
Reaction Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted PEG-Sulfo-NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting PEG-BSA conjugates from excess reagents using size-exclusion chromatography (desalting columns) equilibrated with PBS.
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugates on a 10% SDS-PAGE gel. Stain with Coomassie Blue.
-
Mass Spectrometry (MALDI-TOF): Analyze the purified conjugates to determine the molecular weight distribution.
-
Anticipated Results
| Analysis Technique | Conjugate with this compound | Conjugate with Polydisperse PEG-COOH |
| SDS-PAGE | A single, sharp, higher molecular weight band above the unconjugated protein band. | A broad, smeared band representing a population of proteins with a variable number and length of PEG chains. |
| MALDI-TOF MS | A distinct, sharp peak corresponding to the mass of the protein plus one or more discrete PEG units. | A broad distribution of peaks, reflecting the heterogeneous molecular weights of the conjugated species. |
Logical Pathway: From Linker Choice to Clinical Success
The selection of a linker technology initiates a cascade of effects that influence the entire drug development pipeline, from the laboratory bench to clinical application.
Caption: Impact of linker choice on drug development outcomes.
Conclusion
The evolution from polydisperse to discrete PEG linkers marks a significant advancement in the field of bioconjugation. A discrete linker like this compound provides unparalleled control over molecular structure, leading to homogeneous, well-defined, and highly reproducible drug conjugates. These qualities directly address the challenges of heterogeneity inherent in traditional PEGylation, thereby simplifying analytical characterization, ensuring manufacturing consistency, and enabling the development of therapeutics with more predictable and optimized clinical performance. For researchers and developers aiming to create next-generation targeted therapies, the adoption of discrete PEG technology is not merely an alternative but a strategic imperative for success.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 6. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 10. targetmol.cn [targetmol.cn]
- 11. apexbt.com [apexbt.com]
- 12. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. covachem.com [covachem.com]
- 23. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
Assessing the In Vivo Stability of m-PEG3-CH2CH2COOH Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of antibody-drug conjugates (ADCs) and other targeted bioconjugates. The linker's stability in systemic circulation directly impacts the therapeutic window of the conjugate, influencing both its efficacy and toxicity profile. An ideal linker must remain intact in the bloodstream to prevent premature release of the payload, yet facilitate its release at the target site. This guide provides a comparative assessment of the in vivo stability of the m-PEG3-CH2CH2COOH linker, a non-cleavable, PEGylated linker, against other common linker technologies.
The this compound linker is categorized as a non-cleavable linker. Non-cleavable linkers are designed to be highly stable in circulation and release their payload only after the antibody component of the ADC is degraded within the lysosome of the target cell. This inherent stability is a key advantage in minimizing off-target toxicity. The inclusion of a short polyethylene glycol (PEG) chain in the this compound linker is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting conjugate.
Comparative In Vivo Stability of Linker Technologies
The in vivo stability of a linker is a crucial factor that dictates the pharmacokinetic profile of an ADC. While direct, head-to-head quantitative in vivo stability data for the this compound linker is not extensively available in the public domain, its performance can be inferred from its structural class. As a non-cleavable linker, it is expected to exhibit high stability in plasma.
The following table summarizes the in vivo stability characteristics of different classes of linkers, providing a framework for comparison.
| Linker Class | Linker Type Example | Cleavage Mechanism | Expected In Vivo Stability | Representative Half-life (t½) | Key Advantages & Disadvantages |
| Non-Cleavable | This compound , Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | High | Several days | Advantages: High plasma stability, reduced off-target toxicity. Disadvantages: Relies on lysosomal degradation, may lead to the retention of active metabolites in cells. |
| Cleavable | Hydrazone | pH-sensitive (acidic environment of endosomes/lysosomes) | Moderate to High | Variable (stable at physiological pH) | Advantages: Targeted release in acidic tumor microenvironments. Disadvantages: Potential for premature release if exposed to acidic conditions. |
| Cleavable | Disulfide | Reduction (high intracellular glutathione concentration) | Moderate to High | Variable (stable in circulation) | Advantages: Targeted intracellular release. Disadvantages: Potential for cleavage by circulating reducing agents. |
| Cleavable | Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B in lysosomes) | High | Several days | Advantages: High specificity for tumor-associated proteases. Disadvantages: Potential for instability in certain animal models (e.g., mouse plasma). |
Experimental Protocols for Assessing In Vivo Linker Stability
The in vivo stability of an ADC linker is typically assessed through pharmacokinetic (PK) studies in animal models. These studies involve the administration of the ADC and subsequent measurement of various components in the plasma over time.
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the in vivo stability of an ADC by measuring the plasma concentrations of the total antibody, the intact ADC, and the released (free) payload over time.
Materials:
-
Test ADC construct
-
Animal model (e.g., mice, rats)
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (ELISA plate reader, LC-MS/MS system)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-administration.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, intact ADC, and free payload using validated bioanalytical methods (see Protocol 2 and 3).
-
Data Analysis: Plot the mean plasma concentrations of each analyte versus time. Calculate key pharmacokinetic parameters, including the half-life (t½) of the intact ADC, to assess linker stability.
Protocol 2: Quantification of Total Antibody and Intact ADC by ELISA
Objective: To measure the concentration of total antibody and intact ADC in plasma samples.
Procedure:
-
Plate Coating: Coat ELISA plates with an antigen specific to the antibody portion of the ADC.
-
Sample Incubation: Add diluted plasma samples to the coated wells and incubate.
-
Detection:
-
Total Antibody: Use an enzyme-conjugated secondary antibody that recognizes the antibody isotype (e.g., anti-human IgG-HRP).
-
Intact ADC: Use an enzyme-conjugated antibody that specifically binds to the payload component of the ADC.
-
-
Signal Development: Add a substrate that reacts with the enzyme to produce a measurable signal.
-
Quantification: Measure the signal intensity and determine the concentrations using a standard curve.
Protocol 3: Quantification of Free Payload by LC-MS/MS
Objective: To measure the concentration of the prematurely released payload in plasma.
Procedure:
-
Protein Precipitation: Add a solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and antibodies.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant, which contains the free payload, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Determine the concentration of the free payload using a standard curve generated with a known amount of the payload.
Visualizing the Assessment Workflow
The following diagrams illustrate the key processes involved in assessing the in vivo stability of an ADC linker.
Caption: Experimental workflow for assessing the in vivo stability of an ADC linker.
Caption: Fate of an ADC with a non-cleavable linker in vivo.
A Comparative Guide to Analytical Techniques for Determining the Degree of PEGylation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and nanoparticles, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Determining the precise degree of PEGylation—the average number of PEG molecules conjugated to a single protein or nanoparticle—is a critical quality attribute that influences the safety and efficacy of the final product. This guide provides a comprehensive comparison of the key analytical techniques used for this purpose, complete with experimental data and detailed protocols.
Core Analytical Techniques
Several analytical methods are employed to quantify the extent of PEGylation. These techniques can be broadly categorized into chromatographic, mass spectrometric, spectroscopic, and colorimetric assays. The choice of method depends on factors such as the nature of the PEGylated molecule, the required precision, and available instrumentation.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the PEGylated conjugate, from which the degree of PEGylation can be directly calculated.[2]
Principle: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS measure the mass-to-charge ratio of ions. The mass difference between the PEGylated and unmodified protein reveals the total mass of the attached PEG, and thus the number of PEG molecules.[1]
Advantages:
-
High accuracy and sensitivity.[2]
-
Provides information on the distribution of PEGylated species.[3]
-
Can identify the site of PEGylation, especially when coupled with fragmentation techniques.[4]
Limitations:
-
Heterogeneity of the PEG polymer can complicate spectra.[2]
-
ESI-MS spectra can be complex due to overlapping charge patterns.[2]
-
Requires specialized and expensive equipment.[5]
Chromatographic Methods
Chromatography separates molecules based on physical or chemical properties. Size Exclusion Chromatography (SEC) is particularly well-suited for analyzing PEGylated proteins.
Principle: SEC separates molecules based on their hydrodynamic volume. PEGylation increases the size of the protein, causing it to elute earlier from the SEC column than its unmodified counterpart.[6] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the absolute determination of the molar mass of the conjugate and its components without the need for column calibration.[7][8]
Advantages:
-
Relatively simple and robust.[9]
-
Can separate different PEGylated species, free PEG, and unmodified protein.[6]
-
SEC-MALS provides absolute molar mass and size, independent of elution standards.[8]
Limitations:
-
Standard SEC provides an apparent molecular weight which can be inaccurate for PEGylated proteins due to their unique conformation.[5][7]
-
Resolution may be insufficient for separating species with small differences in PEGylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy offers a quantitative method for determining the degree of PEGylation by integrating specific proton signals.[10]
Principle: ¹H NMR detects the signals from protons in different chemical environments. The repeating ethylene oxide units of PEG produce a characteristic, strong signal at approximately 3.6 ppm. By comparing the integral of this peak to a well-resolved peak from the protein, the molar ratio of PEG to protein can be calculated.[10][11]
Advantages:
-
Provides a direct and quantitative measure.[10]
-
Non-destructive technique.
-
Can be used to analyze samples in complex biological fluids with minimal preparation.[11]
Limitations:
-
Lower sensitivity compared to MS.
-
Requires high sample concentrations.
-
Overlapping signals from the protein and excipients can interfere with quantification.[12]
Colorimetric Assays
Colorimetric assays provide a simpler, more accessible method for quantifying PEG, though often with lower precision than instrumental techniques.
Principle: These assays rely on a chemical reaction that produces a colored product in the presence of PEG. The intensity of the color, measured by a spectrophotometer, is proportional to the PEG concentration. Common methods include the barium-iodide assay and the ammonium ferrothiocyanate assay.[1][13] Another indirect method, the TNBS assay, quantifies the reduction of free primary amines on the protein surface after PEGylation.[1]
Advantages:
-
Simple, rapid, and inexpensive.[13]
-
Does not require sophisticated instrumentation.
Limitations:
-
Often indirect and may have lower accuracy and precision.[9]
-
Can be prone to interference from other components in the sample.[13]
-
The TNBS assay is only applicable for PEGylation targeting amine groups.[1]
Quantitative Data Comparison
The following table summarizes key performance metrics for the discussed analytical techniques.
| Technique | Principle | Information Provided | Accuracy | Precision | Throughput |
| MALDI-TOF MS | Mass-to-charge ratio | Average MW, MW distribution, Degree of PEGylation | High | High | Moderate |
| SEC-MALS | Hydrodynamic volume & light scattering | Absolute MW, Degree of PEGylation, Aggregation | High | High | High |
| ¹H NMR | Nuclear magnetic resonance | Molar ratio of PEG to protein, Degree of PEGylation | High | Moderate | Low-Moderate |
| Colorimetric Assays | Chemical reaction & absorbance | PEG concentration, Indirect degree of PEGylation | Moderate | Low-Moderate | High |
Experimental Protocols
Protocol 1: Degree of PEGylation by MALDI-TOF MS
-
Sample Preparation:
-
Purify the PEGylated protein to remove free PEG and other contaminants.[1]
-
Prepare a matrix solution (e.g., sinapic acid saturated in a 1:1 solution of acetonitrile and water with 0.1% trifluoroacetic acid).[5]
-
Mix the purified sample with the matrix solution in a 1:1 ratio.[5]
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.[14]
-
-
Instrumental Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.[5]
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
Protocol 2: Degree of PEGylation by SEC-MALS
-
System Setup:
-
Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and the MALS, UV, and Refractive Index (RI) detectors with an appropriate mobile phase (e.g., phosphate-buffered saline).[6]
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a 0.22 µm filter.
-
Prepare a series of dilutions if concentration-dependent effects are being studied.
-
-
Instrumental Analysis:
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.[7]
-
The software utilizes the signals from the three detectors and the known extinction coefficient (for UV) and refractive index increment (dn/dc) values for the protein and PEG to calculate the absolute molar mass of the entire conjugate, as well as the molar mass of the protein and PEG components for each eluting peak.[16][17]
-
The degree of PEGylation is determined from the calculated molar masses.
-
Protocol 3: Degree of PEGylation by ¹H NMR
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein and dissolve it in deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) if absolute quantification is desired.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic PEG methylene proton signal (at ~3.6 ppm).[18]
-
Integrate a well-resolved, non-exchangeable proton signal from the protein (e.g., aromatic protons between 6.5-8.0 ppm or methyl protons from specific amino acids).
-
The degree of PEGylation is calculated using the following formula: (IntegralPEG / Number of PEG protons) / (IntegralProtein / Number of Protein protons)
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for PEGylation analysis and a decision-making guide for selecting the appropriate technique.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. wyatt.com [wyatt.com]
- 9. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bath.ac.uk [bath.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to m-PEG3-CH2CH2COOH and Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity. This guide provides an objective comparison between the non-cleavable m-PEG3-CH2CH2COOH linker and various cleavable linker technologies. While direct head-to-head published data for this compound is limited, this guide draws upon data from structurally similar short-chain non-cleavable PEG linkers to provide a representative comparison.
Introduction to Linker Technologies in ADCs
ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells. The linker's role is to ensure the ADC remains stable in circulation and releases the payload at the target site. Linkers are broadly categorized as non-cleavable or cleavable.
This compound is a non-cleavable linker that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer.[1] The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][3]
Cleavable linkers are designed to be labile in the tumor microenvironment or within the cancer cell, responding to specific triggers such as low pH, high concentrations of glutathione, or the presence of specific enzymes like cathepsins.[]
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
The choice between a non-cleavable and a cleavable linker involves a trade-off between stability and payload release mechanism, which in turn affects the ADC's overall performance.
| Feature | This compound (Non-Cleavable) | Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) |
| Plasma Stability | High | Variable; generally lower than non-cleavable linkers |
| Payload Release Mechanism | Antibody degradation in lysosome | Enzymatic cleavage, pH-mediated hydrolysis, or reduction |
| Released Payload | Payload with linker and amino acid remnant | Unmodified, native payload |
| Bystander Effect | Limited to none | Potent bystander effect possible with membrane-permeable payloads |
| Therapeutic Window | Potentially wider due to higher stability and reduced off-target toxicity | Can be narrower due to potential for premature payload release |
| Applicability | Best suited for highly expressed, rapidly internalizing antigens and hematological malignancies | Broadly applicable, including for heterogeneous tumors with varying antigen expression |
Quantitative Data Comparison
The following tables summarize representative data from studies comparing ADCs with non-cleavable and cleavable linkers. Note: Data for this compound is inferred from studies on similar short-chain non-cleavable PEG linkers.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-Cleavable (SMCC-DM1) | DM1 | HER2+ (SK-BR-3) | 20-100 | [5] |
| Non-Cleavable (PEG6-MMAD) | MMAD | BxPC3 | ~0.3 nM | [6][7] |
| Cleavable (Val-Cit-MMAE) | MMAE | HER2+ (SK-BR-3) | 10-50 | [8] |
| Cleavable (Hydrazone-Dox) | Doxorubicin | Antigen+ | 50-200 | [9] |
Table 2: In Vivo Plasma Stability
| Linker Type | ADC | Animal Model | Half-life (days) | Reference |
| Non-Cleavable (SMCC-DM1) | Trastuzumab-DM1 | Rat | ~7 | [2] |
| Cleavable (Val-Cit-MMAE) | Anti-CD30-MMAE | Mouse | ~2 (unstable linker variant) | [10] |
| Cleavable (EVCit-MMAE) | Anti-CD30-MMAE | Mouse | ~12 (stabilized linker variant) | [10] |
Table 3: In Vivo Efficacy (% Tumor Growth Inhibition)
| Linker Type | ADC | Xenograft Model | Dose | % TGI | Reference |
| Non-Cleavable (PEG6-MMAD) | Anti-M1S1-MMAD | BxPC3 | 10 mg/kg | High | [6][7] |
| Cleavable (Val-Cit-PBD) | Anti-CD22-PBD | Lymphoma | 3 mg/kg | Significant regression | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
ADC Incubation: Incubate the test ADC in plasma (e.g., mouse, rat, human) at 37°C for a specified time course (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Collection: At each time point, collect aliquots and immediately freeze them at -80°C.
-
ADC Capture: Thaw the samples and isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Analysis: Analyze the captured ADC and the plasma supernatant using techniques such as:
-
ELISA: To quantify the concentration of total antibody and antibody-conjugated payload.
-
LC-MS: To determine the drug-to-antibody ratio (DAR) and identify and quantify free payload and metabolites.
-
-
Data Analysis: Plot the concentration of total antibody, conjugated payload, and free payload over time to determine the ADC's half-life and the rate of drug deconjugation.
In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other control antibodies intravenously.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Mechanism of Action of a Non-Cleavable ADC
Caption: Mechanism of action for a non-cleavable ADC.
Mechanism of Action of a Cleavable ADC with Bystander Effect
Caption: Mechanism of a cleavable ADC with bystander effect.
Experimental Workflow for ADC Performance Comparison
Caption: Workflow for comparing ADC performance.
Conclusion
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in ADC design with no one-size-fits-all solution.
-
This compound and other non-cleavable linkers offer the significant advantage of increased plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicities.[2] This makes them particularly suitable for ADCs targeting highly expressed and rapidly internalizing antigens, as well as for hematological malignancies.[11] The lack of a bystander effect, however, may limit their efficacy in heterogeneous solid tumors.
-
Cleavable linkers provide the versatility of a triggered payload release and the potential for a potent bystander effect, which is advantageous for treating tumors with heterogeneous antigen expression.[3] However, this can come at the cost of lower plasma stability and a potential for off-target toxicity if the linker is prematurely cleaved.[3]
The incorporation of a short PEG spacer in the this compound linker can help to improve the hydrophilicity of the ADC, potentially reducing aggregation and improving pharmacokinetics.[12] Ultimately, the optimal linker choice will depend on the specific characteristics of the target antigen, the payload, and the desired therapeutic outcome. Rigorous in vitro and in vivo comparative studies are essential to guide the selection of the most appropriate linker for a given ADC candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Comparative efficacy studies of non-cleavable ADCs. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Evaluating the Impact of m-PEG3-CH2CH2COOH on Conjugate Solubility and Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, which bridges the targeting moiety to the payload, is a critical determinant of the conjugate's therapeutic index, influencing its stability, solubility, and in vivo performance. Among the diverse linker technologies, polyethylene glycol (PEG) linkers are widely employed for their ability to impart favorable physicochemical properties.
This guide provides an objective comparison of the short-chain m-PEG3-CH2CH2COOH linker with other alternatives, such as non-PEGylated linkers and longer-chain PEG linkers. By examining experimental data on solubility and pharmacokinetics, this document aims to equip researchers with the knowledge to make informed decisions in the design of next-generation therapeutics.
The Role of PEG Linkers in Conjugate Performance
The conjugation of potent, often hydrophobic, cytotoxic drugs to a large biomolecule can introduce stability challenges, most notably aggregation and premature drug release.[1] Hydrophilic PEG linkers are incorporated into conjugate design to address these issues through two primary mechanisms:
-
Increased Hydrophilicity: The repeating ethylene glycol units of a PEG chain are highly solvated in aqueous environments, creating a hydration shell that can enhance the water solubility of hydrophobic payloads.[1][] This is crucial for preventing aggregation, especially for ADCs with a high drug-to-antibody ratio (DAR).[3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a conjugate, which can reduce renal clearance and extend its plasma half-life.[4] This prolonged circulation can lead to greater accumulation of the therapeutic at the target site.[4]
The length of the PEG chain is a critical design parameter that involves a trade-off between enhancing these properties and potentially introducing steric hindrance that could affect target binding or in vitro potency.[4][5]
Comparative Analysis of Linker Performance
The choice between a short m-PEG3-acid linker and other alternatives is highly dependent on the specific properties of the payload and the desired characteristics of the final conjugate. The following tables summarize quantitative data from various studies to compare key performance metrics.
Disclaimer: The data presented below are synthesized from multiple experimental systems. Direct comparisons should be made with the understanding that absolute values are context-dependent (e.g., specific antibody, payload, cell lines).
Table 1: Impact of Linker on Conjugate Solubility and Aggregation
| Linker Type | Representative Conjugate | Aggregation (%) | Rationale |
| Non-PEGylated (e.g., SMCC) | High DAR Maytansinoid-ADC | Often >10-20% | The hydrophobic nature of the linker and payload can lead to significant aggregation, limiting the achievable DAR.[6] |
| Short-Chain PEG (m-PEG3-acid) | High DAR MMAE-ADC | <5% | The short PEG chain provides a moderate increase in hydrophilicity, sufficient to mitigate aggregation for many payloads without significantly increasing the overall size of the ADC.[3] |
| Long-Chain PEG (e.g., PEG12) | High DAR MMAE-ADC | <2% | Longer PEG chains offer a greater hydrophilic shield, which is particularly advantageous for highly hydrophobic payloads or high DAR ADCs, leading to superior aggregation reduction.[3] |
Table 2: Impact of Linker on In Vitro Cytotoxicity
| Linker Length | Representative ADC | Target Cell Line | IC50 (Illustrative) | Key Observation |
| Non-PEGylated (SMCC) | Affibody-MMAE | HER2+ | ~1x | High in vitro potency is often observed with non-PEGylated linkers.[7] |
| Short-Chain PEG (PEG3) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | ~1.5-2x | A slight decrease in potency may occur, but it is often minimal and acceptable.[1] |
| Long-Chain PEG (PEG10K) | Affibody-MMAE | HER2+ | ~22x | Significant reduction in in vitro potency can occur due to steric hindrance from the long PEG chain, which may interfere with antigen binding or cellular internalization.[7] |
Table 3: Impact of Linker on Pharmacokinetic (PK) Parameters
| Linker Type/Length | Representative Conjugate | Clearance Rate (Relative to Non-PEG) | Plasma Half-life (t½) | Key Observation |
| Non-PEGylated (SMCC) | Non-binding IgG-MMAE (DAR 8) | 1.0 | Short | Hydrophobic linkers can lead to faster clearance from circulation.[1][8] |
| Short-Chain PEG (PEG3) | Non-binding IgG-MMAE (DAR 8) | ~0.56 | Moderately Increased | A modest improvement in clearance and a slight increase in half-life are observed.[1][4] |
| Long-Chain PEG (PEG12) | Non-binding IgG-MMAE (DAR 8) | ~0.29 | Significantly Increased | Longer PEG chains substantially reduce clearance, leading to a prolonged circulation time and greater overall drug exposure (AUC).[1][4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of conjugate performance.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is used to determine the solubility of a conjugate by measuring the point at which it begins to precipitate out of solution.
Materials:
-
Test Conjugates (dissolved in DMSO stock solutions)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare Stock Solutions: Dissolve the test conjugates in DMSO to a concentration of 10 mM.
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Create a serial dilution of the conjugate in DMSO across the plate.
-
Add Buffer: Add PBS to each well to achieve the desired final concentrations of the conjugate.
-
Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).
-
Measure Turbidity: Use a nephelometer to measure light scattering in each well. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the conjugate in an animal model.
Materials:
-
Test Conjugates
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the test conjugates to a cohort of rats (n=3-5 per group) via intravenous (IV) injection at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated ELISA method. LC-MS/MS can be used to quantify the concentration of the released payload.
-
Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Visualizing Experimental Workflows
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates that requires a careful balance of competing properties. A short-chain linker like this compound offers a conservative approach, providing a moderate improvement in hydrophilicity and pharmacokinetics that can be sufficient for many applications while minimizing the risk of reduced in vitro potency due to steric hindrance. This makes it an attractive option for payloads that are not excessively hydrophobic and where maintaining high intrinsic activity is a priority.
In contrast, longer PEG linkers are particularly advantageous for highly hydrophobic payloads and for achieving high DARs, where their superior solubilizing properties are essential to prevent aggregation. The significant extension in plasma half-life afforded by longer linkers can lead to enhanced in vivo efficacy, potentially outweighing a decrease in in vitro cytotoxicity.
Ultimately, there is no universally optimal linker. The ideal choice is context-dependent and must be determined empirically for each specific conjugate through systematic evaluation as outlined in this guide. By carefully considering the interplay between linker properties and conjugate performance, researchers can rationally design safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming Protein PEGylation Sites: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product consistency, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) to a protein can enhance its therapeutic properties, but confirming the exact location of PEGylation is a critical analytical challenge. This guide provides a comprehensive comparison of the primary methods used to identify PEGylation sites, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Key Methods
The principal techniques for identifying PEGylation sites include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Edman Degradation, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and has specific limitations.
| Method | Principle | Primary Application | Sensitivity | Resolution | Sample Amount | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | |||||||
| LC-MS/MS (Bottom-up) | Analysis of peptide fragments after enzymatic digestion. | Precise localization of PEGylation sites within the protein sequence. | High (fmol-low pmol) | High (to the amino acid level) | Low (µg) | High confidence in site identification; can analyze complex mixtures. | Indirect method; requires extensive data analysis; large PEGs can hinder analysis. |
| MALDI-TOF MS | Ionization and mass analysis of intact proteins or large peptides. | Rapid determination of the degree of PEGylation and molecular weight distribution. | Moderate (low pmol) | Moderate | Low (µg) | Fast analysis; tolerant to some buffers and salts. | Limited fragmentation for site confirmation; polydispersity of PEG can broaden peaks.[1] |
| ESI-MS (Top-down) | Analysis of intact protein ions and their fragments. | Direct identification of PEGylation sites on the intact protein. | High (fmol-pmol) | High | Low (µg) | Provides a complete picture of the modified protein. | Technically challenging for large, complex proteins; data analysis is complex. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Determination of the degree of PEGylation and overall structural integrity.[2] | Low | Low (for site-specific information) | High (mg)[3] | Provides detailed structural information in solution.[2] | Not suitable for precise site localization in most cases; requires large amounts of pure sample. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Confirmation of N-terminal PEGylation. | Moderate (10-100 pmol)[4] | High (to the amino acid level) | Moderate (µg) | Unambiguous identification of the N-terminal residue.[5][6] | Limited to the N-terminus; not effective for proteins with a blocked N-terminus.[4] |
| HPLC | Separation of molecules based on their physicochemical properties. | Separation of PEGylated isomers and purification of conjugates. | Moderate | High (for isomers) | Moderate (µg) | Excellent for resolving species with different numbers of PEGs or at different locations.[7][8][9] | Does not directly identify the PEGylation site; requires coupling with other techniques for confirmation. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are diagrams and protocols for the most common experimental workflows.
Mass Spectrometry: Peptide Mapping by LC-MS/MS
This "bottom-up" approach is the gold standard for pinpointing PEGylation sites.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Dissolve 100 µg of the PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride). Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
-
Enzymatic Digestion: Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.
-
-
LC-MS/MS Analysis:
-
LC Separation: Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18). Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Database Search: Search the acquired MS/MS spectra against a protein sequence database using software such as Mascot, Sequest, or MaxQuant. The search parameters should include the possibility of PEGylation as a variable modification on potential amino acid residues (e.g., lysine, cysteine, N-terminus).
-
Site Identification: Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the presence of fragment ions that pinpoint the exact site of modification.
-
Edman Degradation for N-Terminal PEGylation
Edman degradation provides a direct method for confirming PEGylation at the N-terminus of a protein.
Experimental Protocol: Edman Degradation
-
Sample Preparation:
-
Ensure the protein sample is highly purified to avoid interference from other proteins.
-
Buffer exchange the sample into a volatile buffer system (e.g., ammonium bicarbonate) and lyophilize if necessary. A typical sample amount is 10-100 picomoles.[4]
-
-
Immobilization:
-
If the protein is in solution, it can be spotted directly onto a PVDF membrane and allowed to dry.
-
Alternatively, proteins separated by SDS-PAGE can be electroblotted onto a PVDF membrane.
-
-
Automated Edman Sequencing:
-
Place the PVDF membrane containing the protein into an automated protein sequencer.
-
The instrument performs the following steps cyclically:
-
Coupling: The N-terminal amino group is reacted with phenylisothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
-
Analysis:
-
The PTH-amino acid is injected into an HPLC system for identification based on its retention time compared to known standards.
-
If the N-terminus is PEGylated, no PTH-amino acid will be detected in the first cycle, indicating a blocked N-terminus.
-
Conclusion
The choice of method for confirming the site of PEGylation depends on the specific research question, the nature of the PEGylated protein, and the available instrumentation. For precise localization of PEGylation sites, LC-MS/MS-based peptide mapping is the most powerful and widely used technique.[10] Edman degradation is a valuable and straightforward method for confirming N-terminal PEGylation.[5][6] HPLC is an essential tool for purification and for separating PEGylated isomers, while NMR spectroscopy can provide valuable information on the overall degree of PEGylation and structural integrity.[2][9] A multi-faceted approach, often combining several of these techniques, will provide the most comprehensive and reliable characterization of PEGylated proteins.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr-bio.com [nmr-bio.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. enovatia.com [enovatia.com]
comparative analysis of different activation methods for m-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of activation methods for m-PEG3-CH2CH2COOH, a discrete polyethylene glycol (PEG) linker commonly used in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis.[1] The carboxylic acid terminus of this linker requires activation to react with nucleophiles, most commonly primary amines on biomolecules, to form stable amide bonds.
The most prevalent and well-documented method for activating the carboxyl group of this compound is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an N-hydroxysuccinimide ester stabilizer like N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS. This two-step method provides a balance of efficiency and control over the conjugation reaction.
Carbodiimide-Mediated Activation (EDC/NHS)
The EDC/NHS system is the gold standard for activating carboxylic acids for conjugation to primary amines in an aqueous environment. The reaction proceeds in two stages:
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization: This intermediate is prone to hydrolysis. NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[2] This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate and can be reacted with a primary amine.[2]
The resulting NHS-activated PEG is then ready to react with an amine-containing molecule to form a stable amide bond.
Comparative Analysis of Reaction Parameters
The efficiency of the EDC/NHS activation and subsequent conjugation is highly dependent on several key parameters. The following table summarizes these parameters and their typical ranges, providing a basis for comparison and optimization.
| Parameter | Activation Step (EDC/NHS) | Coupling Step (to Amine) | Rationale & Key Considerations |
| pH | 4.5 - 7.2 (Optimal: 5.0 - 6.0)[3][4] | 7.0 - 8.5 (Optimal: 7.2 - 7.5)[3][4] | Activation is most efficient in slightly acidic conditions, while the coupling reaction requires a deprotonated primary amine for nucleophilic attack. |
| Buffer | MES (0.1 M)[3][4] | PBS (100 mM)[4] | Buffers should not contain primary amines or carboxylates which would compete in the reaction. |
| Molar Excess | 2-10 fold excess of EDC and NHS over PEG[5][6] | 10-20 fold excess of activated PEG over the amine-containing molecule[5][6] | A molar excess of activating agents drives the formation of the NHS ester. An excess of activated PEG ensures efficient conjugation to the target molecule. |
| Reaction Time | 15 - 30 minutes at room temperature[3][5][6] | 2 hours at room temperature or overnight at 4°C[3][6] | The activation step is relatively rapid. The coupling reaction time can be adjusted based on the reactivity of the amine and desired conjugation efficiency. |
| Quenching | Optional: 2-Mercaptoethanol[4] | Hydroxylamine or Tris buffer[3][7] | Quenching the EDC reaction can prevent unwanted side reactions if the activated PEG is not used immediately. Quenching the coupling reaction deactivates any remaining NHS esters. |
Experimental Protocols
Below are detailed protocols for the activation of this compound using EDC/NHS and subsequent conjugation to a primary amine-containing protein.
Protocol 1: Two-Step EDC/NHS Activation of this compound
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
In a reaction vessel, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the PEG solution.[7]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[7] The activated m-PEG3-NHS ester is now ready for conjugation. It is recommended to use it immediately.
Protocol 2: Conjugation of Activated m-PEG3-NHS Ester to a Protein
Materials:
-
Activated m-PEG3-NHS ester solution (from Protocol 1)
-
Protein with accessible primary amines (e.g., lysine residues)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve or buffer-exchange the target protein into the Coupling Buffer.
-
Immediately add the freshly prepared activated m-PEG3-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG linker is typically used as a starting point.[5]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.[5]
-
Purify the protein-PEG conjugate using a suitable method like size-exclusion chromatography or dialysis to remove excess PEG and byproducts.[5]
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the two-step EDC/NHS activation of this compound and subsequent protein conjugation.
Caption: A logical workflow for troubleshooting low conjugation efficiency in PEGylation reactions.
References
Navigating Bioconjugate Purity: A Comparative Guide to HPLC and SEC Validation
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical, non-negotiable aspect of therapeutic development. High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) stand out as two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most appropriate validation strategy for your bioconjugate.
The complex nature of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates a multi-faceted analytical approach to characterize and quantify various product-related impurities. These can include unconjugated proteins or antibodies, free drug or linker molecules, aggregates, fragments, and charge variants. Both HPLC and SEC, often used in concert, provide the necessary resolution and sensitivity to detect and quantify these species, ensuring the safety, efficacy, and batch-to-batch consistency of the final product.
At a Glance: HPLC vs. SEC for Bioconjugate Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Based on differential partitioning between a mobile phase and a stationary phase (e.g., hydrophobicity, charge). | Based on the hydrodynamic volume (size) of the molecules. |
| Primary Applications | Determination of drug-to-antibody ratio (DAR), quantification of free drug, analysis of charge variants, assessment of payload stability.[1][2] | Detection and quantification of aggregates and fragments.[2][3] |
| Common Modes | Reversed-Phase (RP-HPLC), Hydrophobic Interaction (HIC), Ion-Exchange (IEX).[4] | Isocratic elution with a single mobile phase. |
| Resolution | High resolution for separating species with small differences in physicochemical properties.[1] | Good for separating species with significant size differences (e.g., monomer vs. dimer). |
| Sample Interaction | Active interaction with the stationary phase can sometimes lead to denaturation, especially in RP-HPLC.[1] | Minimal interaction with the stationary phase, preserving the native structure of the bioconjugate.[5] |
| Analysis Time | Can be longer due to gradient elution required for many applications. | Typically faster due to isocratic elution.[6] |
Delving Deeper: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) encompasses a variety of chromatographic techniques that separate molecules based on their interaction with a stationary phase. For bioconjugate analysis, the most relevant modes are Reversed-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).
Reversed-Phase HPLC (RP-HPLC) is a powerful tool for separating molecules based on their hydrophobicity.[7] It is particularly effective for quantifying the amount of unconjugated, or "free," drug in a bioconjugate preparation.[1] By employing a non-polar stationary phase and a polar mobile phase, RP-HPLC can readily separate the more hydrophobic free drug from the larger, more polar bioconjugate.[1] Furthermore, under reducing conditions, RP-HPLC can be used to separate the light and heavy chains of an antibody, allowing for the determination of the drug load on each chain.[5]
Hydrophobic Interaction Chromatography (HIC) also separates molecules based on hydrophobicity but under non-denaturing conditions, making it ideal for analyzing the native state of bioconjugates.[8][9] HIC is the gold standard for determining the drug-to-antibody ratio (DAR), a critical quality attribute for ADCs that influences both potency and safety.[2][10] By using a high-salt mobile phase to promote hydrophobic interactions and then eluting with a decreasing salt gradient, HIC can separate species with different numbers of conjugated drugs.[8]
Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge.[11][12] This technique is invaluable for identifying and quantifying charge variants of a bioconjugate, which can arise from modifications such as deamidation or glycosylation.[2][13] The separation is achieved by adsorbing the charged bioconjugate to an oppositely charged stationary phase and then eluting with a gradient of increasing salt concentration or a change in pH.[11]
In contrast, Size-Exclusion Chromatography (SEC) separates molecules based on their size or hydrodynamic volume.[3][6] This technique is indispensable for detecting and quantifying high molecular weight species, such as aggregates, and low molecular weight species, like fragments.[2][3] Aggregation is a critical concern for biotherapeutics as it can lead to immunogenicity.[5] SEC is performed under non-denaturing conditions, preserving the native structure of the bioconjugate and providing an accurate assessment of its oligomeric state.[5]
Experimental Protocols
Protocol 1: Purity Assessment and Free Drug Quantification by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of a bioconjugate and quantify the amount of free hydrophobic drug.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C4 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]
-
Bioconjugate sample (e.g., 1 mg/mL)
-
0.22 µm syringe filter
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Filter the bioconjugate sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the filtered sample.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (95% Mobile Phase A, 5% Mobile Phase B) and equilibrate for 10 minutes before the next injection.
-
Monitor the absorbance at a wavelength appropriate for the drug and the protein (e.g., 280 nm for the protein and a specific wavelength for the drug).
-
Identify and integrate the peaks corresponding to the bioconjugate and the free drug.
-
Calculate the percentage of free drug relative to the total peak area.
Protocol 2: Aggregate and Fragment Analysis by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates and fragments in a bioconjugate sample.
Instrumentation and Materials:
-
HPLC or UHPLC system with a UV-Vis detector
-
SEC column suitable for the molecular weight range of the bioconjugate (e.g., TSKgel G3000SWXL, 7.8 mm x 300 mm)[14]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer.[5]
-
Bioconjugate sample (e.g., 1 mg/mL)
-
0.22 µm syringe filter
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Filter the bioconjugate sample through a 0.22 µm syringe filter.
-
Inject 20-50 µL of the filtered sample.
-
Elute isocratically with the mobile phase for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomeric bioconjugate, and fragments (eluting latest).
-
Calculate the percentage of each species relative to the total peak area.
Visualizing the Workflow
Caption: Workflow for bioconjugate purity validation using HPLC and SEC.
Logical Decision-Making in Method Selection
The choice between HPLC and SEC, or more commonly, the strategic implementation of both, depends on the specific purity attribute being assessed.
Caption: Decision tree for selecting the appropriate chromatographic method.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEC and RPLC Based Protein Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 12. Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cs.purdue.edu [cs.purdue.edu]
Safety Operating Guide
Proper Disposal of m-PEG3-CH2CH2COOH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of m-PEG3-CH2CH2COOH, a common linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Adherence to these protocols is essential for minimizing risks and ensuring the safety of all laboratory personnel.
I. Understanding the Hazard Profile
Before handling and disposing of this compound, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) may classify it as non-hazardous, others for similar compounds indicate potential risks.[1] It is best practice to handle it with care, assuming the following potential hazards:
The toxicological properties of this compound have not been thoroughly investigated, reinforcing the need for caution.[1]
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel must wear appropriate personal protective equipment (PPE) when handling and disposing of this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | A laboratory coat must be worn. | To protect from incidental contact. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of vapors or aerosols. |
III. Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in a manner that is safe for laboratory personnel and the environment. Never dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Segregation
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office to prevent potentially hazardous reactions.[5][6][7]
Step 2: Waste Collection
-
Solid Waste: Collect all materials contaminated with this compound, such as unused powder, pipette tips, vials, gloves, and absorbent paper, in a designated and clearly labeled hazardous waste container.[4][5][7]
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and glassware rinses, in a separate, leak-proof, and clearly labeled hazardous waste container.[4][7]
Step 3: Waste Container Management
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Waste this compound," and the associated hazards.[4]
-
Sealing: Keep the waste container securely sealed when not in use.
-
Storage: Store sealed waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation. The storage area should be away from incompatible materials and heat sources.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][7]
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.[4][7]
IV. Spill Management
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency response team.
-
Prevent entry to the contaminated area until it has been deemed safe by trained professionals.[5]
-
Experimental Workflow for Safe Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling m-PEG3-CH2CH2COOH
For researchers, scientists, and drug development professionals, the safe handling of m-PEG3-CH2CH2COOH is paramount for both personal safety and maintaining experimental integrity. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
While some suppliers classify this compound as a non-hazardous substance, more detailed safety information indicates potential hazards.[1] According to a safety data sheet from Sigma-Aldrich, this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by a "Warning" signal word.[2][3] Therefore, a cautious approach to handling is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[4] |
| Eyes | Safety goggles | Use chemical safety goggles to protect against splashes.[1][5] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[5] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator may be required when handling the compound outside of a certified chemical fume hood to prevent inhalation of any aerosols or vapors. Use in a well-ventilated area is mandatory.[4][5] |
Operational and Handling Plan
Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify that a safety shower and eyewash station are readily accessible.[5]
-
All handling of this compound should be conducted in a chemical fume hood to minimize inhalation risk.[4]
-
Prepare and label all necessary glassware and equipment within the fume hood.[4]
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Liquid Waste: Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[4]
-
Disposal Method: All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations. Do not flush to sewer![1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
